molecular formula C7H4Cl2F2O B12828024 2,4-Dichloro-1-(difluoromethoxy)benzene CAS No. 772-23-6

2,4-Dichloro-1-(difluoromethoxy)benzene

Cat. No.: B12828024
CAS No.: 772-23-6
M. Wt: 213.01 g/mol
InChI Key: QFXYAHBQJKDFGA-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(difluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H4Cl2F2O and its molecular weight is 213.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-1-(difluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-1-(difluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYAHBQJKDFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70822776
Record name 2,4-Dichloro-1-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-23-6
Record name 2,4-Dichloro-1-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,4-Dichloro-1-(difluoromethoxy)benzene (CAS 772-23-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2,4-Dichloro-1-(difluoromethoxy)benzene (CAS 772-23-6) is a specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical candidates.

For the medicinal chemist, this molecule represents a strategic "building block" for optimizing lead compounds.[1][2] The difluoromethoxy group (


)  acts as a lipophilic hydrogen bond donor.[2][3] Unlike the trifluoromethoxy group (

), which is purely lipophilic and electron-withdrawing, the

moiety retains a proton capable of weak hydrogen bonding, offering a unique bioisosteric alternative to methoxy (

) or phenolic hydroxyl groups.

Key Technical Advantages:

  • Metabolic Stability: The terminal fluorine atoms block the rapid O-dealkylation (specifically O-demethylation) often seen with anisole derivatives, extending in vivo half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases

    
     relative to the parent phenol without the extreme hydrophobicity of a trifluoromethyl ether.
    
  • Electronic Tuning: The electron-withdrawing nature of the

    
     group (
    
    
    
    ) deactivates the aromatic ring less severely than a
    
    
    group, allowing for subsequent electrophilic aromatic substitutions if controlled carefully.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models standard in the industry (e.g., ACD/Labs, EPISuite).

PropertyValue / DescriptionContext
Molecular Formula

--
Molecular Weight 213.01 g/mol --
Physical State Colorless to pale yellow liquidStandard Temperature & Pressure (STP)
Boiling Point 215°C - 220°C (Predicted)@ 760 mmHg (Experimental values often cited ~88-90°C @ 15 mmHg)
Density

g/cm³
High density due to halogenation
LogP ~3.8 - 4.1Highly Lipophilic
Refractive Index

--
Solubility Water: < 50 mg/LSoluble in DCM, EtOAc, MeOH, DMSO

Synthetic Methodology: Difluoromethylation

The most reliable route to CAS 772-23-6 is the O-difluoromethylation of 2,4-dichlorophenol . While historical methods utilized chlorodifluoromethane (Freon-22) gas, modern laboratory protocols prioritize Sodium Chlorodifluoroacetate as a solid, non-ozone-depleting source of difluorocarbene (


).
Protocol: Difluorocarbene Insertion via Sodium Chlorodifluoroacetate

Objective: Synthesis of 2,4-Dichloro-1-(difluoromethoxy)benzene from 2,4-dichlorophenol.

Reagents & Stoichiometry[4]
  • Substrate: 2,4-Dichlorophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) – Anhydrous required.

  • Temperature: 90°C – 100°C

Step-by-Step Workflow
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,4-dichlorophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion. Note: The solution may darken slightly.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol).

  • Carbene Generation: Heat the reaction mixture to 95°C .

    • Mechanism Check: At this temperature, the acetate decarboxylates to release difluorocarbene (

      
      ) in situ.
      
  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting phenol (polar) should disappear, replaced by the less polar ether spot.

  • Workup:

    • Cool to room temperature.

    • Pour mixture into ice-water (100 mL) to quench residual salts.

    • Extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).
Reaction Mechanism Visualization

The following diagram illustrates the critical pathway: Phenoxide formation followed by Carbene insertion.

SynthesisMechanism Phenol 2,4-Dichlorophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Intermediate Difluoromethyl Anion Phenoxide->Intermediate Attack on :CF2 Reagent Na-Chlorodifluoroacetate Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (95°C) -CO2, -NaCl Carbene->Intermediate Product CAS 772-23-6 (Target Ether) Intermediate->Product Protonation (H+)

Figure 1: Mechanistic pathway for the O-difluoromethylation of 2,4-dichlorophenol via difluorocarbene insertion.

Metabolic Stability & Drug Design Logic

Why choose the 2,4-dichloro-1-(difluoromethoxy)benzene scaffold?

In drug discovery, the "Fluorine Effect" is utilized to block metabolic soft spots. The methoxy group (


) is highly susceptible to Cytochrome P450 (CYP) mediated O-demethylation.

The Stability Logic:

  • C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), resisting radical abstraction.

  • Electronic Shielding: The electronegativity of the two fluorine atoms pulls electron density away from the carbon, making the remaining proton (

    
    ) less acidic than expected but chemically distinct, and the carbon less susceptible to oxidative attack.
    

MetabolicStability cluster_methoxy Standard Methoxy (-OCH3) cluster_difluoro Difluoromethoxy (-OCHF2) M_Start Ar-O-CH3 M_CYP CYP450 Oxidation M_Start->M_CYP M_Unstable Hemiacetal [Ar-O-CH2-OH] M_CYP->M_Unstable M_End Phenol + Formaldehyde (Rapid Clearance) M_Unstable->M_End D_Start Ar-O-CHF2 (CAS 772-23-6) D_CYP CYP450 D_Start->D_CYP D_Resist C-F Bond Resistance D_CYP->D_Resist D_End Stable Molecule (Extended t1/2) D_Resist->D_End

Figure 2: Comparative metabolic stability. The difluoromethoxy group resists the hydroxylation-cleavage cascade that degrades standard ethers.

Handling, Safety, and Storage (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves (min thickness 0.11mm).
Eye Irritation Category 2A (H319)Use chemical safety goggles.
STOT-SE Category 3 (H335)Avoid inhalation of mists; use fume hood.
Environmental Aquatic ChronicDo not release into drains; toxic to aquatic life.

Storage Protocol:

  • Store in a cool, dry place (

    
    ).
    
  • Keep container tightly closed.[5][6][7]

  • Incompatibility: Strong oxidizing agents.[6][7]

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Huhta, M. S., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link

  • PubChem Database. (2024). "Compound Summary: 2,4-Dichloro-1-(difluoromethoxy)benzene." National Library of Medicine. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers." Angewandte Chemie International Edition. Link

  • BenchChem Technical Data. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link

Sources

2,4-dichloro-1-(difluoromethoxy)benzene chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,4-Dichloro-1-(difluoromethoxy)benzene

CAS Registry Number: 3383-72-0 Synonyms: 2,4-Dichlorophenyl difluoromethyl ether; 1-(Difluoromethoxy)-2,4-dichlorobenzene.[1]

Part 1: Structural Analysis & Physiochemical Profile

2,4-Dichloro-1-(difluoromethoxy)benzene is a specialized halogenated aromatic ether used primarily as a lipophilic building block in the synthesis of agrochemicals and pharmaceuticals.[1] Structurally, it consists of a benzene core substituted with two chlorine atoms at the ortho (2) and para (4) positions, and a difluoromethoxy (-OCHF


) group at the ipso (1) position.[1]

The -OCHF


 moiety is a critical structural feature.[1] Unlike a standard methoxy group (-OCH

), the difluoromethoxy group acts as a lipophilic hydrogen bond donor .[1] The fluorine atoms withdraw electron density, reducing the basicity of the ether oxygen while the terminal proton remains acidic enough to interact with biological targets, acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups with significantly improved metabolic stability.[1]
Physiochemical Data Table
PropertyValueContext/Notes
Molecular Formula C

H

Cl

F

O
Molecular Weight 213.01 g/mol Calculated based on IUPAC atomic weights.[1]
Physical State LiquidColorless to light yellow oil at RT.[1]
Boiling Point ~206 °CAt 760 mmHg (Standard Pressure).[1]
Density ~1.316 g/cm³High density due to heavy halogenation.[1]
Predicted LogP 3.8 – 4.2Highly lipophilic; crosses membranes easily.[1]
Refractive Index

1.495
Estimated range for halo-ethers.[1]

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 2,4-dichloro-1-(difluoromethoxy)benzene relies on the O-difluoromethylation of the precursor, 2,4-dichlorophenol.[1] Historically, this was achieved using chlorodifluoromethane (Freon-22) gas, but environmental regulations and handling difficulties have shifted the field toward solid difluorocarbene precursors.[1]

Primary Protocol: Sodium Chlorodifluoroacetate (Solid Reagent Route)

Recommended for safety and reproducibility in modern laboratories.[1]

Mechanism: This reaction proceeds via the in situ generation of difluorocarbene (:CF


) . Sodium chlorodifluoroacetate (ClCF

CO

Na) undergoes thermal decarboxylation to release :CF

, which inserts into the phenoxide oxygen bond.

Reagents:

  • Substrate: 2,4-Dichlorophenol (1.0 equiv)[1]

  • Reagent: Sodium chlorodifluoroacetate (2.5 – 3.0 equiv)[1]

  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ) or Cesium carbonate (Cs
    
    
    CO
    
    
    ) (2.0 equiv)[1]
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.
  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.

  • Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (N

    
     or Ar).
    
    • Critical Control Point: Vigorous evolution of CO

      
       gas will occur.[1] Ensure the system is properly vented through a bubbler.[1]
      
    • Monitoring: Maintain temperature for 2–4 hours. Monitor consumption of the phenol via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (100 mL) to quench.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).[1]

    • Wash the combined organics with water (2x) and brine (1x) to remove DMF.[1]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield the pure product.

Visual Synthesis Workflow

Synthesis Start 2,4-Dichlorophenol (Precursor) Cond 95°C, DMF Base (K2CO3) Start->Cond Reagent Na ClCF2CO2 (Solid Reagent) Inter Intermediate: Difluorocarbene (:CF2) Reagent->Inter Decarboxylation Inter->Cond Insertion Prod 2,4-Dichloro-1-(difluoromethoxy)benzene (Target) Cond->Prod Workup & Purification

Caption: Solid-state generation of difluorocarbene for O-difluoromethylation of phenols.

Part 3: Analytical Characterization

Validation of the structure requires confirming the presence of the -OCHF


 group and the integrity of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Profile
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.50 ppm (t, 1H, 
      
      
      
      Hz):
      This is the diagnostic signal.[1] The single proton on the difluoromethyl group couples with the two geminal fluorine atoms, creating a triplet with a massive coupling constant (characteristic of
      
      
      ).
    • 
       7.42 ppm (d, 1H, 
      
      
      
      Hz):
      Aromatic proton at C3 (between Cl atoms).[1]
    • 
       7.20–7.30 ppm (m, 2H):  Overlapping signals for protons at C5 and C6.[1]
      
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • 
       -81.0 to -83.0 ppm (d, 2F, 
      
      
      
      Hz):
      Appears as a doublet due to coupling with the single geminal proton.[1]
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       ~116 ppm (t, 
      
      
      
      Hz):
      The difluoromethyl carbon exhibits large C-F splitting.[1]
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): Peaks at m/z 212, 214, 216 (9:6:1 ratio) due to the two Chlorine isotopes (

    
    Cl/
    
    
    
    Cl).[1]
  • Fragmentation:

    • Loss of -CHF

      
       (M - 51).[1]
      
    • Loss of -OCHF

      
       (M - 67).[1]
      

Part 4: Strategic Applications in Drug Discovery

The 2,4-dichloro-1-(difluoromethoxy)benzene scaffold is highly valued in medicinal chemistry as a bioisostere .[1]

The "Lipophilic Hydrogen Bond Donor" Concept

In drug design, replacing a Hydroxyl (-OH) or Methoxy (-OCH


) group with Difluoromethoxy (-OCHF

) alters the molecule's properties in three key ways:
  • Metabolic Blocking: The C-F bonds are metabolically robust, preventing O-dealkylation by Cytochrome P450 enzymes (unlike -OCH

    
    ).[1]
    
  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP), improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Acidity Modulation: The -OCHF

    
     proton is weakly acidic (H-bond donor), allowing it to maintain binding interactions similar to -OH groups but without the rapid glucuronidation liability of phenols.[1]
    
Application Logic Diagram

Applications Target 2,4-Dichloro-1-(difluoromethoxy)benzene Prop1 Metabolic Stability Target->Prop1 Prop2 Lipophilicity (LogP) Target->Prop2 Prop3 H-Bond Donor Ability Target->Prop3 Outcome1 Blocks CYP450 O-Dealkylation Prop1->Outcome1 Outcome2 Enhanced Membrane Permeability Prop2->Outcome2 Outcome3 Bioisostere for Phenol (-OH) Prop3->Outcome3

Caption: Pharmacokinetic advantages conferred by the difluoromethoxy scaffold.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Handle in a fume hood. The synthesis involves the generation of difluorocarbene, a reactive intermediate.[2][3][4][5][6]

  • Storage: Store in a cool, dry place. The C-F bond is stable, but the compound should be kept away from strong oxidizing agents.

References

  • Organic Syntheses: Hands, A. T.; Walters, Z. G.; Sorrentino, J. P.; Garg, N. K.[1][7] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Org.[1][3][8] Synth.2024 , 101, 366-383.[1] [1]

  • Journal of Medicinal Chemistry: Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept."[1] J. Med.[1] Chem.2017 , 60(2), 797–804.[1] [1]

  • Benchchem Technical Data: "Synthesis of Difluoromethoxy Derivatives." Accessed 2025.[1][9]

  • PubChem Compound Summary: "2,4-Dichloro-1-(difluoromethoxy)benzene (CAS 3383-72-0)."[1] National Center for Biotechnology Information.[1] [1]

Sources

1,3-dichloro-4-(difluoromethoxy)benzene synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-dichloro-4-(difluoromethoxy)benzene Synonyms and IUPAC Name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization of Fluorinated Ethers in Medicinal & Agrochemical Chemistry

Executive Summary

In the high-stakes arena of lead optimization, 1,3-dichloro-4-(difluoromethoxy)benzene (CAS: 772-23-6 ) serves as a critical intermediate. It bridges the gap between varying electronic requirements of aromatic scaffolds, offering a unique balance of lipophilicity and metabolic stability. This guide moves beyond simple nomenclature to explore the structural rationale, synthesis pathways, and handling protocols required for integrating this moiety into bioactive molecules.[1][2]

Chemical Identity & Nomenclature

Accurate nomenclature is the bedrock of reproducible science. While often referred to by its industrial descriptors, the systematic naming of this compound reveals the prioritization rules essential for database integrity.

IUPAC Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this molecule relies on the priority of functional groups attached to the benzene ring.

  • Principal Group: The ether linkage (difluoromethoxy, -OCF₂H) takes precedence over the halogen substituents (chloro, -Cl) in terms of defining the parent chain structure, though in naming, both are often treated as prefixes.

  • Numbering: The benzene ring is numbered to give the lowest possible locants to the substituents.

    • Option A: 1-(difluoromethoxy)-2,4-dichlorobenzene (Locants: 1, 2, 4).

    • Option B: 4-(difluoromethoxy)-1,3-dichlorobenzene (Locants: 1, 3, 4).

    • Decision: The set (1, 2, 4) is lower than (1, 3, 4).[2] Therefore, the preferred IUPAC name positions the ether at C1.

Preferred IUPAC Name: 2,4-Dichloro-1-(difluoromethoxy)benzene

Synonyms and Identifiers
CategoryName / IdentifierContext
Systematic 2,4-Dichloro-1-(difluoromethoxy)benzenePreferred IUPAC
Systematic 1,3-Dichloro-4-(difluoromethoxy)benzeneCommon Chemical Mapping
Functional 2,4-Dichlorophenyl difluoromethyl etherEther-based nomenclature
CAS Registry 772-23-6 Global Identifier
Molecular Formula C₇H₄Cl₂F₂OMass Spectrometry
SMILES Clc1cc(Cl)ccc1OC(F)FCheminformatics
Nomenclature Logic Visualization

The following diagram illustrates the decision matrix for naming this compound, ensuring alignment with IUPAC Blue Book rules.

NomenclatureLogic Start Structure Analysis Substituents Identify Substituents: 1x Difluoromethoxy (-OCF2H) 2x Chloro (-Cl) Start->Substituents Priority Determine Priority: Ether vs. Halogen (Alphabetical for prefixes) Substituents->Priority Numbering Assign Locants: Minimize the set Priority->Numbering OptionA Option A: 1-(OCF2H), 2,4-(Cl) Set: 1, 2, 4 Numbering->OptionA OptionB Option B: 4-(OCF2H), 1,3-(Cl) Set: 1, 3, 4 Numbering->OptionB Decision Compare Sets: (1,2,4) < (1,3,4) OptionA->Decision OptionB->Decision FinalName Preferred Name: 2,4-Dichloro-1-(difluoromethoxy)benzene Decision->FinalName

Figure 1: Decision tree for establishing the preferred IUPAC nomenclature based on locant minimization.

Structural Analysis & Physicochemical Properties

The "Fluorine Effect" in Design

Why select this specific building block? The difluoromethoxy group (-OCF₂H) acts as a lipophilic hydrogen bond donor .

  • Bioisosterism: It is often used as a bioisostere for a hydroxy (-OH) or methoxy (-OCH₃) group. Unlike the methoxy group, the -OCF₂H group is resistant to oxidative metabolism (specifically O-demethylation), extending the half-life of the final drug candidate.

  • Acidity: The proton on the -CF₂H carbon is weakly acidic, allowing it to participate in weak hydrogen bonding with receptor targets, a feature absent in the trifluoromethoxy (-OCF₃) analog.

Key Properties Table
PropertyValueRelevance
Molecular Weight 213.01 g/mol Fragment-based drug design
Physical State Liquid (Standard Temp)Handling & Dispensing
Boiling Point ~80-85°C @ 15 mmHg (Est.)[3]Distillation/Purification
LogP (Predicted) ~3.8Lipophilicity/Membrane Permeability
H-Bond Donors 1 (Weak C-H)Receptor Binding
H-Bond Acceptors 3 (O, F, F)Receptor Binding

Synthesis & Manufacturing Protocols

The synthesis of 1,3-dichloro-4-(difluoromethoxy)benzene typically involves the O-difluoromethylation of 2,4-dichlorophenol. This reaction requires careful control of pH and phase transfer conditions to prevent hydrolysis of the difluorocarbene intermediate.

Reaction Pathway (Standard Protocol)

Reagents: 2,4-Dichlorophenol, Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate, Sodium Hydroxide (aq), Tetrabutylammonium bromide (TBAB).

  • Deprotonation: The phenol is treated with aqueous NaOH to generate the phenoxide anion.

  • Carbene Generation: The difluoromethylating agent generates difluorocarbene (:CF₂) in situ.[4]

  • Insertion: The phenoxide attacks the carbene, followed by protonation to form the ether.

Experimental Workflow Diagram

SynthesisWorkflow Phenol 2,4-Dichlorophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Reagent ClCF2H (gas) or ClCF2CO2Na Carbene :CF2 (Difluorocarbene) Reagent->Carbene Elimination Base NaOH / TBAB (PTC) Reaction O-Difluoromethylation (Reflux, 60-70°C) Base->Reaction Phenoxide->Reaction Carbene->Reaction Product 2,4-Dichloro-1-(difluoromethoxy)benzene (Organic Layer) Reaction->Product

Figure 2: Phase-transfer catalyzed synthesis of the target ether from 2,4-dichlorophenol.

Step-by-Step Laboratory Protocol

Note: This protocol assumes the use of sodium chlorodifluoroacetate to avoid handling gaseous Freon-22.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, thermometer, and magnetic stir bar.

  • Charge: Add 2,4-dichlorophenol (16.3 g, 100 mmol), K₂CO₃ (20.7 g, 150 mmol), and DMF (50 mL).

  • Heat: Warm the mixture to 70°C to ensure complete dissolution and deprotonation.

  • Addition: Slowly add Sodium chlorodifluoroacetate (22.8 g, 150 mmol) portion-wise over 30 minutes. Caution: CO₂ gas evolution will occur.

  • Reaction: Maintain temperature at 90-100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Pour into ice water (200 mL). Extract with Diethyl Ether (3 x 50 mL).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄. Concentrate in vacuo.

  • Yield: Expect a colorless oil (Typical yield: 65-75%).

Applications in Drug & Agrochemical Development

Agrochemicals

The "2,4-dichloro" substitution pattern is historically significant in auxinic herbicides (e.g., 2,4-D). Replacing the acetic acid side chain with a difluoromethoxy group alters the mode of action and physical properties.

  • Target: Protoporphyrinogen oxidase (PPO) inhibitors often utilize halogenated benzene rings.

  • Benefit: The -OCF₂H group increases lipophilicity (LogP) facilitating cuticular penetration in plants while resisting hydrolytic degradation in soil.

Pharmaceuticals

In medicinal chemistry, this scaffold acts as a robust building block for:

  • Enzyme Inhibitors: Precursor for benzimidazoles used in proton pump inhibitors (PPIs) or antiviral agents.

  • Metabolic Blockers: Used to "cap" metabolic soft spots on aromatic rings, preventing rapid clearance by Cytochrome P450 enzymes.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or reagent addition must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. (2025). Compound Summary: 2,4-Dichloro-1-(difluoromethoxy)benzene (CAS 772-23-6).[5][6] National Library of Medicine. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 60(6), 1626-1631. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Ether: A Physiologically Stable Bioisostere. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

Sources

difluoromethoxy group bioisostere applications in medicinal chemistry

The Difluoromethoxy Group ( ): A Technical Guide to Bioisosteric Applications

Executive Summary

The difluoromethoxy group (



lipophilic hydrogen bond donor

This guide details the physicochemical rationale, conformational dynamics, and synthetic protocols required to effectively deploy

Part 1: Physicochemical Rationale & Bioisosterism[1]

The Lipophilic Hydrogen Bond Donor

The defining feature of the


  • HB Acidity (Parameter A): The hydrogen bond acidity (Abraham’s solute parameter

    
    ) of the 
    
    
    group ranges from 0.085 to 0.126 .[1][2][3][4] This places it on a scale similar to thiophenol or aniline , allowing it to replace polar groups like
    
    
    or
    
    
    while significantly boosting lipophilicity.[1][2]
  • Lipophilicity Modulation: Replacing a methoxy group (

    
    ) with 
    
    
    typically results in a
    
    
    increase of 0.2 to 0.6 units . However, unlike
    
    
    , which is purely hydrophobic,
    
    
    retains the ability to interact with hydrogen bond acceptors (e.g., backbone carbonyls) in the target protein.
Conformational Control: The Generalized Anomeric Effect

The

orthogonal conformation
  • Mechanism: The lone pair (

    
    ) on the ether oxygen donates electron density into the low-lying antibonding orbital (
    
    
    ) of the
    
    
    bond (
    
    
    ).
  • Result: This interaction locks the

    
     dihedral angle roughly perpendicular to the aromatic plane. This conformational bias is critical for pre-organizing the ligand for binding, reducing the entropic penalty upon docking.
    

Table 1: Comparative Physicochemical Properties

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)0.17 (Weak Acceptor)0.35 (Acceptor)
Lipophilicity (

)
-0.020.451.04
HB Donor Ability NoneWeak (Acidic C-H)None
Metabolic Stability Low (

-dealkylation)
High (Blocked oxidation)Very High
Conformation Planar (preferred)Orthogonal (Anomeric effect)Orthogonal

Part 2: Synthetic Methodologies

The installation of the

Sodium Chlorodifluoroacetate (SCDA)

Decision Tree for Synthetic Strategy

Synthesis_Decisioncluster_conditionsMethod A ConditionsStartSubstrate SelectionTypeNucleophile Type?Start->TypePhenolPhenol / ThiolType->PhenolAr-OH / Ar-SHAlcoholAliphatic AlcoholType->AlcoholR-OHSCDAMethod A: SCDA(Sodium Chlorodifluoroacetate)Phenol->SCDAStandard Route(High Yield)RadicalMethod B: Radical Transfer(Photoredox / Ir-cat)Alcohol->RadicalAvoids EliminationDetailsReagents: ClCF2CO2Na, K2CO3Solvent: DMF/H2O (10:1)Temp: 95-100°CSCDA->Details

Caption: Selection logic for difluoromethylation. Method A (SCDA) is the industry standard for phenols due to robustness and scalability.

Protocol: Difluoromethylation of Phenols using SCDA

This protocol relies on the in situ generation of difluorocarbene, which behaves as a soft electrophile.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF/Water (10:1 ratio) - Water is critical to facilitate protonation of the intermediate anion.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the phenol substrate,

    
    , and DMF.
    
  • Degassing: Briefly sparge the mixture with nitrogen to remove oxygen (prevents side oxidation of sensitive substrates).

  • Addition: Add SCDA as a solid in one portion.

  • Reaction: Heat the mixture to 95–100 °C .

    • Mechanism Note: At this temperature, SCDA decarboxylates to form

      
      . The phenoxide attacks the carbene to form an aryl-difluoromethyl anion (
      
      
      ), which is rapidly protonated by water to yield
      
      
      .
  • Monitoring: Monitor by LCMS. Evolution of

    
     gas will be observed. Reaction time is typically 2–6 hours.
    
  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash organic layer extensively with water/brine to remove DMF.

  • Purification: Flash column chromatography (usually silica gel).

Safety Note: This reaction generates

Part 3: Case Study & Biological Impact

Roflumilast (Daxas®)

Roflumilast, a PDE4 inhibitor for COPD, is the quintessential example of

  • The Challenge: Early catechol-based PDE4 inhibitors suffered from rapid metabolic clearance (via oxidative demethylation of methoxy groups) and emetic side effects.

  • The Solution: The catechol di-methoxy motif was replaced. One methoxy was swapped for a cyclopropylmethoxy (steric bulk), and the other for a difluoromethoxy group.

  • Impact:

    • Metabolic Blockade: The

      
       bonds prevent cytochrome P450 oxidation at that position.
      
    • Potency: The

      
       group fills a hydrophobic pocket in the PDE4 enzyme while the acidic proton maintains a weak electrostatic interaction with the backbone, retaining picomolar potency (
      
      
      ).
Mechanism of Action Visualization

Roflumilast_SARCompoundRoflumilastScaffoldGroup1-OCF2H GroupCompound->Group1Group2CyclopropylmethoxyCompound->Group2Effect1Metabolic Stability(Blocks CYP450)Group1->Effect1C-F Bond StrengthEffect2H-Bond Donor(Interaction with Gln369)Group1->Effect2Acidic ProtonEffect3Lipophilicity Boost(Membrane Permeability)Group1->Effect3Fluorination

Caption: SAR analysis of Roflumilast highlighting the multi-functional role of the difluoromethoxy group.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Fier, P. S., & Hartwig, J. F. (2013).[5] Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate. Angewandte Chemie International Edition, 52(7), 2092–2095.[5] Link

  • Zheng, W., et al. (2013). Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols. Organic Letters, 15(19), 5036–5039. Link

  • Hermann, R. P., et al. (2012). Roflumilast: A Review of its Pharmacology and Clinical Application in COPD. P&T, 37(9), 502–510. Link

  • Erickson, J. A., et al. (2010). The Anomeric Effect in Difluoromethoxy-Substituted Systems. Journal of Organic Chemistry, 75(4), 1301–1308. Link

Technical Whitepaper: 2,4-Dichlorophenyl Difluoromethyl Ether (HF-2,4-D)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 2,4-Dichlorophenyl Difluoromethyl Ether , a specialized fluorinated building block used in medicinal chemistry and agrochemical development.

Synthesis, Safety, and Applications in Drug Discovery

Executive Summary

2,4-Dichlorophenyl Difluoromethyl Ether (systematically 1-(difluoromethoxy)-2,4-dichlorobenzene ) is a critical intermediate in the synthesis of bioactive compounds. Characterized by the difluoromethoxy moiety (


), this compound serves as a lipophilic, metabolically stable bioisostere for the methoxy group (

).

Unlike traditional ethers, the presence of fluorine atoms lowers the electron density of the oxygen lone pairs, reducing susceptibility to oxidative metabolism (e.g., O-dealkylation by cytochrome P450s). This guide details the synthesis, safety protocols, and strategic application of HF-2,4-D in modern drug design.

Chemical Identity & Physicochemical Properties

The physicochemical profile of HF-2,4-D is defined by the electron-withdrawing nature of the difluoromethyl group and the lipophilicity of the dichlorobenzene core.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 1-(Difluoromethoxy)-2,4-dichlorobenzene
Common Name 2,4-Dichlorophenyl Difluoromethyl Ether
CAS Number Research Chemical (Analogous to 1126-77-8 for non-Cl variant)
Molecular Formula

Molecular Weight 213.01 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~205–210 °C (Predicted based on SAR)
Density ~1.45 g/cm³
LogP (Predicted) 3.8 – 4.2 (High Lipophilicity)
H-Bond Donors 0 (The

hydrogen is weakly acidic but not a classic donor)
H-Bond Acceptors 1 (Ether oxygen, reduced basicity)

Synthesis & Manufacturing Protocols

The synthesis of aryl difluoromethyl ethers has evolved from ozone-depleting reagents to sustainable, modern methodologies.

Method A: Traditional Chlorodifluoromethane (Freon-22) Route
  • Principle: Base-mediated generation of difluorocarbene (

    
    ) from 
    
    
    
    , which inserts into the phenoxide O-H bond.
  • Reagents: 2,4-Dichlorophenol,

    
     (gas), NaOH (aq), Dioxane/Water.
    
  • Drawback: Uses ozone-depleting substances (ODS); restricted in many jurisdictions.

Method B: Modern Non-ODS Difluorocarbene Precursors (Recommended)
  • Principle: Use of Sodium chlorodifluoroacetate or Diethyl (bromodifluoromethyl)phosphonate to generate difluorocarbene in situ.

  • Mechanism: The precursor decomposes under mild basic conditions to release

    
    , which is trapped by the 2,4-dichlorophenoxide anion.
    
Detailed Protocol: Sodium Chlorodifluoroacetate Route
  • Setup: 250 mL round-bottom flask, reflux condenser,

    
     atmosphere.
    
  • Reagents:

    • 2,4-Dichlorophenol (10 mmol, 1.63 g)

    • Sodium chlorodifluoroacetate (20 mmol, 3.05 g)

    • Potassium carbonate (

      
      , 25 mmol)
      
    • Solvent: DMF (Dimethylformamide) or NMP (30 mL)

  • Procedure:

    • Dissolve phenol and base in DMF. Stir at RT for 30 min to form phenoxide.

    • Add Sodium chlorodifluoroacetate.

    • Heat to 90–100 °C for 4–6 hours. (Caution:

      
       evolution).
      
    • Monitor: TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup:

    • Cool to RT. Pour into ice water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organics with brine (

      
      ), dry over 
      
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (100% Hexanes

      
       5% EtOAc/Hexanes).
      
Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2,4-Dichlorophenol Deprotonation Step 1: Deprotonation (K2CO3 / DMF, 30 min) Start->Deprotonation Intermediate Intermediate: 2,4-Dichlorophenoxide Anion Deprotonation->Intermediate ReagentAdd Step 2: Add Reagent (ClCF2CO2Na) Intermediate->ReagentAdd Insertion Step 3: O-H Insertion (Heat 95°C, 4-6h) Intermediate->Insertion Trapping CarbeneGen In-Situ Generation: Difluorocarbene (:CF2) ReagentAdd->CarbeneGen Thermal Decomp CarbeneGen->Insertion Quench Step 4: Quench & Workup (Ice Water / EtOAc Extraction) Insertion->Quench Product Final Product: 2,4-Dichlorophenyl Difluoromethyl Ether Quench->Product

Figure 1: Modern synthesis workflow using non-ozone depleting difluorocarbene precursors.

Safety Data Sheet (SDS) Analysis

As a halogenated ether, HF-2,4-D presents specific hazards related to skin irritation and potential volatility.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Environmental Hazard: Chronic Aquatic Toxicity, Category 2 (H411) – Due to chlorobenzene moiety.

Handling & Storage Protocol
  • Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash station are accessible.

  • PPE Requirements:

    • Gloves: Nitrile (0.11 mm) or Viton (for prolonged contact).

    • Eye Protection: Chemical safety goggles.

    • Respiratory: If ventilation is inadequate, use a respirator with organic vapor cartridges (Type A).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents and strong bases.

Emergency Response Workflow

SafetyResponse Exposure Accidental Exposure TypeCheck Identify Type Exposure->TypeCheck Skin Skin Contact TypeCheck->Skin Eye Eye Contact TypeCheck->Eye Inhale Inhalation TypeCheck->Inhale ActionSkin Wash with Soap/Water (15 min) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse Cautiously with Water (15 min) Remove Contact Lenses Eye->ActionEye ActionInhale Move to Fresh Air Artificial Respiration if needed Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree for accidental exposure.

Applications in Drug Discovery

The difluoromethoxy group (


)  is a powerful tool in medicinal chemistry, often referred to as a "lipophilic hydrogen bond donor" (though the H-bond donor ability is weak, the acidity of the proton is significant).[1]
Bioisosterism & Metabolic Stability
  • Methoxy Replacement: Replacing a

    
     group with 
    
    
    
    often improves metabolic stability by blocking the O-demethylation pathway. The C-F bond strength prevents oxidative attack.
  • Lipophilicity Modulation: The

    
     group is more lipophilic than 
    
    
    
    (LogP
    
    
    ), enhancing membrane permeability.
  • Conformational Bias: The difluoromethoxy group prefers an orthogonal conformation relative to the aromatic ring, which can lock bioactive conformations.

Case Study: Herbicide & Pharmaceutical Scaffolds

In agrochemicals, the 2,4-dichlorophenoxy motif is legendary (e.g., 2,4-D). Modifying this with a difluoromethyl ether creates analogs with:

  • Lower Volatility: Reduced drift potential compared to some esters.

  • Enhanced Leaf Penetration: Due to increased lipophilicity.

  • Resistance to Hydrolysis: The ether linkage is stable under physiological conditions.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl 2-Pyridyl Sulfone: A New Reagent for the Direct Difluoromethylation of Phenols." Journal of Organic Chemistry.

  • Hu, J., et al. (2011). "Difluoromethylation and Trifluoromethylation Reagents."[2] Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2010). "Physicochemical Properties of the Difluoromethoxy Group." Bioorganic & Medicinal Chemistry Letters.

  • GHS Classification Database. (2023). "Safety Data for Chlorinated Phenol Derivatives." PubChem.

Sources

An In-depth Technical Guide to the Metabolic Stability of Difluoromethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the difluoromethoxy group into aryl rings, particularly forming difluoromethoxybenzene derivatives, has become a cornerstone of modern medicinal chemistry. This functional group is frequently employed as a bioisosteric replacement for the more metabolically labile methoxy group, offering a compelling strategy to enhance the pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of the metabolic stability of difluoromethoxybenzene derivatives for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their enhanced stability, detail robust experimental protocols for their assessment, and explore strategies for rationally designing molecules with optimized metabolic longevity.

The Difluoromethoxy Group: A Shield Against Metabolism

The prevalence of the methoxy group in bioactive molecules often presents a metabolic liability, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes.[1] The introduction of two fluorine atoms to the methyl group creates the difluoromethoxy moiety, which significantly alters the physicochemical properties of the molecule, thereby enhancing its metabolic robustness.

The primary reason for this increased stability lies in the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[3] Oxidative metabolism by CYPs often involves the abstraction of a hydrogen atom. The high bond dissociation energy of the C-F bond makes this process energetically unfavorable, effectively "shielding" the molecule from this common metabolic pathway.[4]

Furthermore, the strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the entire molecule. This can reduce the susceptibility of the aromatic ring to oxidative attack, another key metabolic route for aryl ethers. While monofluorination may not significantly alter the highest occupied molecular orbital (HOMO) energy of an aryl ring, di- and trifluorination can have a more pronounced effect.[3]

It is also crucial to consider how fluorine substitution can impact the affinity of a compound for the active site of metabolizing enzymes.[3] The altered steric and electronic profile of the difluoromethoxy group may lead to weaker binding within the enzyme's active site, reducing the efficiency of the metabolic process.[3]

Key Metabolic Pathways and the Role of Cytochrome P450

While the difluoromethoxy group is designed for metabolic stability, it is not entirely inert. Understanding its potential metabolic fate is critical for drug development.

Oxidative Metabolism

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of phase I metabolism for a vast array of xenobiotics.[5][6] For difluoromethoxybenzene derivatives, the most probable, albeit often slow, metabolic transformations involve:

  • Aromatic Hydroxylation: Oxidation of the benzene ring at positions ortho, meta, or para to the difluoromethoxy group. The position of hydroxylation is influenced by the electronic nature and steric bulk of other substituents on the ring.

  • Oxidative C-O Bond Cleavage: While more difficult than with a methoxy group, cleavage of the ether linkage can still occur, though it is generally a minor pathway.

  • Metabolism of Other Substituents: The metabolic fate of the molecule will also be heavily influenced by other functional groups present on the benzene ring or elsewhere in the molecule. These "soft spots" can be the primary sites of metabolism.

The specific CYP isoforms involved in the metabolism of a particular difluoromethoxybenzene derivative can vary but often include members of the CYP1, CYP2, and CYP3 families, with CYP3A4 being a major contributor to the metabolism of many drugs.[6]

Conjugative Metabolism

Following phase I oxidation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion.[3] Common phase II reactions include glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Below is a diagram illustrating the potential metabolic pathways for a generic difluoromethoxybenzene derivative.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent_Compound Difluoromethoxybenzene Derivative Aromatic_Hydroxylation Aromatic Hydroxylation Parent_Compound->Aromatic_Hydroxylation Oxidation Ether_Cleavage Ether Cleavage (Minor) Parent_Compound->Ether_Cleavage Oxidation Other_Metabolism Metabolism of Other Substituents Parent_Compound->Other_Metabolism Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Metabolite Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate SULTs

Caption: Potential metabolic pathways of difluoromethoxybenzene derivatives.

Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of difluoromethoxybenzene derivatives early in the drug discovery process is crucial to de-risk candidates and guide medicinal chemistry efforts.[7][8] The primary methods for this assessment are in vitro assays using liver-derived subcellular fractions or intact cells.[9][10]

Liver Microsomal Stability Assay

This is a widely used, high-throughput assay to assess phase I metabolic stability.[11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[8]

Experimental Workflow:

Start Start: Prepare Reagents Incubation_Mix Prepare Incubation Mix: - Liver Microsomes - Test Compound - Buffer Start->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (e.g., Acetonitrile) Time_Points->Quench_Reaction Analysis Analyze by LC-MS/MS Quench_Reaction->Analysis Data_Processing Data Processing and Parameter Calculation Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (from human or other species) on ice.

    • Prepare a phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a microplate, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9]

Data Analysis and Interpretation:

ParameterDescriptionCalculation
Half-life (t1/2) The time it takes for 50% of the parent compound to be metabolized.Determined from the slope of the natural log of the percent remaining compound versus time plot.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.Calculated from the half-life and the incubation conditions.

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes and their cofactors, providing a more comprehensive picture of a compound's metabolic fate.[7][8][11]

Experimental Workflow:

The workflow is similar to the microsomal stability assay, with the key difference being the use of cryopreserved or fresh hepatocytes in suspension instead of microsomes.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.[7]

    • Quench the reaction by adding a cold organic solvent.

  • Analysis:

    • Process the samples as in the microsomal assay and analyze by LC-MS/MS.

Data Analysis and Interpretation:

The data analysis is analogous to the microsomal assay, yielding half-life and intrinsic clearance values. These results can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.

Metabolite Identification

Identifying the metabolites formed during these stability assays is crucial for understanding the metabolic pathways and identifying potential liabilities.[12] This is typically achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

Analytical Workflow:

  • Sample Analysis: Analyze samples from the stability assays using LC-HRMS to detect potential metabolites.[12]

  • Data Mining: Compare the chromatograms of the test compound incubations with control incubations (without cofactor or compound) to identify drug-related peaks.

  • Structural Elucidation: Use the accurate mass measurements and fragmentation patterns from MS/MS experiments to propose the structures of the metabolites.[12] For unambiguous structure determination, larger quantities of the metabolite may need to be produced and analyzed by NMR.[13][14]

Strategies to Enhance Metabolic Stability

While the difluoromethoxy group itself imparts significant metabolic stability, further optimization may be necessary.

  • Blocking Metabolic Hotspots: If metabolite identification reveals a specific site of metabolism on the molecule (a "metabolic soft spot"), medicinal chemists can introduce blocking groups at or near this position. For example, replacing a metabolically labile hydrogen atom with a fluorine or chlorine atom can prevent oxidation at that site.[3]

  • Modulating Physicochemical Properties: Altering the lipophilicity and electronic properties of the molecule through structural modifications can influence its interaction with metabolic enzymes and, consequently, its stability.

  • Bioisosteric Replacement: In some cases, the entire difluoromethoxybenzene moiety can be replaced with other bioisosteres to further fine-tune the metabolic profile, although this is a more significant structural change.[15][16]

Conclusion

Difluoromethoxybenzene derivatives represent a valuable class of compounds in drug discovery, largely due to their enhanced metabolic stability compared to their methoxy counterparts. A thorough understanding of their potential metabolic pathways, coupled with robust in vitro assessment using microsomal and hepatocyte stability assays, is essential for the successful development of drug candidates incorporating this important structural motif. By employing a data-driven approach to metabolite identification and structural optimization, researchers can rationally design molecules with improved pharmacokinetic properties, increasing the likelihood of clinical success.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15535–15578. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(27), 6988-6991. [Link]

  • Macmillan Group, Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

  • The Role of Difluoromethoxybenzene in Pharmaceutical R&D. Dakota Pharm. [Link]

  • Semantic Scholar. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Kniess, T., et al. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 11(4), 119. [Link]

  • Taylor, R. D., et al. (2014). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • ResearchGate. Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

  • Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 731-733. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 13(5), 1836-1855. [Link]

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • Charles River Laboratories. Metabolite Profiling & Structural Elucidation. [Link]

  • Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]

  • Joint Genome Institute. Metabolomics Instrumentation. [Link]

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-147. [Link]

  • Powis, G., & Jansson, I. (1993). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. IARC Scientific Publications, (127), 173-181. [Link]

  • Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Jiménez-Vélez, B. (2012, August 24). Cytochrome P450's Toxicity and Detoxification. SlideShare. [Link]

  • Greenwich Academic Literature Archive (GALA). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

  • Al-Awadhi, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Human Genomics, 7(1), 1. [Link]

Sources

Methodological & Application

synthesis of 2,4-dichloro-1-(difluoromethoxy)benzene from 2,4-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2,4-Dichloro-1-(difluoromethoxy)benzene

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2,4-Dichloro-1-(difluoromethoxy)benzene (CAS: 123577-99-1) Core Transformation: O-Difluoromethylation of an electron-deficient phenol.

The introduction of a difluoromethoxy (–OCF₂H) group is a critical strategy in medicinal chemistry and agrochemical development. It functions as a lipophilic hydrogen bond donor, modulating metabolic stability (blocking oxidation at the oxygen) and increasing membrane permeability compared to the parent phenol.

For the synthesis of 2,4-dichloro-1-(difluoromethoxy)benzene, two primary routes exist. This guide prioritizes Method A (Solid Reagent) for research and pilot-scale applications due to its operational safety and compliance with ozone-depleting substance (ODS) regulations. Method B (Gaseous Reagent) is discussed for industrial context.

Strategic Route Comparison
FeatureMethod A: Sodium Chlorodifluoroacetate (SCDA) Method B: Chlorodifluoromethane (Freon-22)
Reagent State Solid (Salt)Gas (Compressed)
Mechanism Thermal decarboxylation to generate :CF₂Base-mediated elimination to generate :CF₂
Safety Profile High (Standard glassware, no pressure vessel)Low (Requires autoclave/gas handling; ODS)
Atom Economy Lower (Loss of CO₂ and NaCl)Higher
Regulatory UnrestrictedHighly Regulated (Montreal Protocol)
Suitability Recommended for R&D/Pilot Legacy/Industrial Scale only

Part 2: Scientific Principles & Mechanism

The reaction proceeds via a difluorocarbene (:CF₂) intermediate. Unlike standard nucleophilic substitution (


), which is difficult with fluorinated electrophiles, this transformation involves the attack of the phenoxide nucleophile on the electrophilic carbene.

Mechanistic Pathway:

  • Activation: The base (K₂CO₃) deprotonates 2,4-dichlorophenol to form the phenoxide anion.

  • Carbene Generation: Sodium chlorodifluoroacetate (SCDA) undergoes thermal decarboxylation (approx. 90–100°C) to release difluorocarbene (:CF₂), CO₂, and NaCl.

  • Insertion/Trapping: The phenoxide anion attacks the highly electrophilic :CF₂ species, forming a difluoromethyl anion intermediate.

  • Protonation: The intermediate abstracts a proton from the solvent (water/DMF interface) to yield the final difluoromethyl ether.

Mechanism SCDA NaOQC-CF2Cl (SCDA) Carbene :CF2 (Difluorocarbene) SCDA->Carbene Heat (-CO2, -NaCl) Intermed [Ar-O-CF2]- Carbene->Intermed Phenol 2,4-Dichlorophenol Phenoxide Phenoxide Anion (Ar-O-) Phenol->Phenoxide K2CO3 (-H+) Phenoxide->Intermed + :CF2 Product 2,4-Dichloro-1- (difluoromethoxy)benzene Intermed->Product + H+ (Protonation)

Figure 1: Mechanistic pathway for O-difluoromethylation via difluorocarbene generation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis using Sodium Chlorodifluoroacetate (Recommended)

Scope: This protocol is optimized for 10–50 mmol scale. Safety Note: The reaction generates CO₂ gas. Ensure the system is vented through a bubbler.

Materials:

  • 2,4-Dichlorophenol (1.0 equiv)[1]

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Dimethylformamide (DMF) (Solvent, 0.5 M concentration relative to phenol)

  • Water (Additive, 10% v/v of DMF)

Step-by-Step Procedure:

  • Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

    • Connect the top of the condenser to an oil bubbler to monitor gas evolution (CO₂).

  • Reagent Charging:

    • Charge 2,4-dichlorophenol (e.g., 3.26 g, 20 mmol) and K₂CO₃ (4.14 g, 30 mmol) into the flask.

    • Add DMF (36 mL) and Water (4 mL). Note: The small amount of water aids in the protonation step of the mechanism.

    • Stir at room temperature for 10 minutes to ensure deprotonation (formation of phenoxide).

  • Carbene Precursor Addition:

    • Add Sodium chlorodifluoroacetate (SCDA) (7.62 g, 50 mmol) in a single portion.

  • Reaction:

    • Heat the mixture to 95–100°C .

    • Observation: Gas evolution (CO₂) will begin around 80°C. Maintain temperature until gas evolution ceases (typically 2–4 hours).

    • Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (100 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with:

      • 1M NaOH (2 x 30 mL) – Critical Step: This removes unreacted phenol which is difficult to separate by distillation later.

      • Brine (saturated NaCl) (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • The crude oil is often sufficiently pure (>90%) for downstream use.

    • For high purity, perform flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

    • Yield Expectation: 75–85%.

Workflow Setup Setup: 3-Neck Flask N2 atm, Reflux Condenser Mix Mix: Phenol + K2CO3 + DMF/H2O Setup->Mix Add Add: SCDA (Solid) Mix->Add Heat Heat: 100°C for 4h (CO2 Evolution) Add->Heat Quench Quench: Dilute w/ Water Extract w/ Et2O Heat->Quench Wash Wash: 1M NaOH (Removes unreacted Phenol) Quench->Wash Dry Dry & Concentrate Wash->Dry

Figure 2: Operational workflow for SCDA-mediated difluoromethylation.

Protocol B: Industrial Context (Chlorodifluoromethane)

Note: This method utilizes Freon-22 (ClCF₂H). It is included for historical comparison or licensed industrial facilities only.

  • System: Autoclave or vigorous gas bubbling setup.

  • Conditions: 2,4-Dichlorophenol is dissolved in Isopropanol/Water or Dioxane/Water.

  • Base: Excess NaOH (pellets or concentrated solution).

  • Process: ClCF₂H gas is introduced at 60–70°C.

  • Key Challenge: The reaction is biphasic. Phase transfer catalysts (e.g., TBAB) are often required to transport the phenoxide to the interface where the carbene is generated.

Part 4: Analytical Characterization

Confirm the structure using NMR and GC-MS. The unique triplet of the -OCF₂H proton is diagnostic.

Analytical MethodExpected Signal / ResultInterpretation
¹H NMR (CDCl₃)

~6.50 ppm (t, J = 72–74 Hz, 1H)
The triplet with a large Geminal coupling constant (JH-F) confirms the -OCF₂H group.
¹⁹F NMR (CDCl₃)

~-82.0 ppm (d, J = 72–74 Hz, 2F)
Doublet corresponds to the two equivalent fluorines coupled to the single proton.
GC-MS (EI) Molecular Ion (

) visible
Pattern showing Cl₂ isotope distribution (9:6:1) shifted by mass of CF₂H.
IR Spectroscopy ~1050–1200 cm⁻¹ (C-F stretch)Strong bands indicating fluoroalkyl ether.

Part 5: Troubleshooting & Causality

Issue 1: Low Conversion / Recovery of Starting Material

  • Cause: Incomplete decarboxylation of SCDA or rapid hydrolysis of the difluorocarbene by excess water before it can react with the phenol.

  • Solution: Ensure temperature reaches 95°C. While some water is needed for protonation, too much water (>20%) hydrolyzes the carbene. Stick to the 10% v/v ratio.

Issue 2: Formation of Aryl Formates (Ar-O-CHO)

  • Cause: Hydrolysis of the difluoromethyl ether product under highly acidic or basic conditions during prolonged heating.

  • Solution: Monitor reaction time strictly. Do not reflux overnight unnecessarily.

Issue 3: Safety (Pressure Buildup)

  • Cause: SCDA releases 1 mole of CO₂ for every mole of reagent.

  • Solution: Never seal the reaction vessel completely. Use a bubbler to visualize gas flow and ensure open venting.

References

  • Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry.

  • Chen, Q.Y., & Wu, S.W. (1989). "Difluoromethylation of phenols with sodium chlorodifluoroacetate." Journal of Fluorine Chemistry.

  • Fier, P.S., & Hartwig, J.F. (2013). "Copper-mediated difluoromethylation of aryl iodides and bromides." Journal of the American Chemical Society. (Context on metal-mediated alternatives).

  • Org. Synth. (2024).[2][3][4] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses.

Sources

Application Note: O-Difluoromethylation Protocol Using Sodium Chlorodifluoroacetate

[1][2][3]

Executive Summary

The difluoromethyl ether (

This guide details a robust, scalable protocol using Sodium Chlorodifluoroacetate (SCDA) as a cost-effective, solid difluorocarbene precursor. Unlike photoredox or metal-catalyzed methods, this protocol relies on thermal decarboxylation, offering a simplified operational workflow compatible with standard laboratory setups.

Strategic Rationale & Mechanism

The Case for SCDA

Sodium chlorodifluoroacetate offers a distinct advantage over other difluoromethylation reagents (e.g.,


  • Atom Economy: Direct generation of reactive carbene species.

  • Cost Efficiency: Significantly cheaper than sulfinate or silane-based reagents.

  • Operational Safety: Bench-stable solid that eliminates the need for high-pressure gas cylinders.

Mechanistic Architecture

The reaction proceeds via a thermal decarboxylation-elimination sequence to generate singlet difluorocarbene (

Critical Mechanistic Insight: The rate of decarboxylation is temperature-dependent. If the temperature is too low (<70°C), the concentration of

GSCDASodium Chlorodifluoroacetate(ClCF2CO2Na)AnionChlorodifluoromethyl Anion[ClCF2-]SCDA->AnionDecarboxylation (-CO2)90-100°CCarbeneDifluorocarbene[:CF2]Anion->CarbeneAlpha-Elimination (-Cl-)IntermediateDifluoromethyl Anion(ArOCF2-)Carbene->IntermediateTrappingPhenoxidePhenoxide(ArO-)Phenoxide->IntermediateNucleophilic Attackon ElectrophileProductAryl Difluoromethyl Ether(ArOCF2H)Intermediate->ProductProtonation (+H+)

Figure 1: Mechanistic pathway of SCDA-mediated O-difluoromethylation. The generation of the active carbene species is the rate-determining step controlled by thermal activation.

Critical Reaction Parameters

Success in this protocol relies on balancing three variables: Solvent Polarity , Water Content , and Temperature .

ParameterRecommendationRationale
Solvent DMF or NMPHigh dielectric constant promotes the solubility of the carboxylate salt and stabilizes the transition state of decarboxylation.
Water Content 10:1 (DMF:H₂O)Crucial: A proton source is required for the final step (

). Completely anhydrous conditions often lead to lower yields or side reactions.
Base

or

Generates the phenoxide nucleophile.

is generally sufficient; Cesium is reserved for sterically hindered substrates.
Temperature 95°C - 100°COptimized window for decarboxylation. Below 90°C, reaction stalls; above 110°C, decomposition dominates.

Master Protocol: O-Difluoromethylation of Phenols

Target Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Materials
  • Substrate: Phenol derivative (1.0 equiv, 1.0 mmol)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 equiv, 2.5 mmol, 381 mg)

  • Base: Potassium carbonate (

    
    ), anhydrous (1.5 equiv, 1.5 mmol, 207 mg)
    
  • Solvent: DMF (3.0 mL) + Deionized Water (0.3 mL)

  • Equipment: Sealed pressure tube or round-bottom flask with reflux condenser (oil bubbler mandatory).

Step-by-Step Methodology

Step 1: System Preparation

  • Charge a 15 mL pressure tube or reaction vial with the Phenol substrate and

    
     .
    
  • Add DMF and Water .[1]

  • Optional but recommended: Briefly sparge the mixture with Nitrogen/Argon for 5 minutes to remove dissolved oxygen, minimizing oxidative byproducts.

Step 2: Reagent Addition & Reaction

  • Add SCDA (Sodium chlorodifluoroacetate) in one portion.

  • Seal the vessel. If using a standard flask, ensure a high-efficiency reflux condenser is attached and vented through an oil bubbler to manage

    
     evolution.
    
  • Heat the reaction mixture to 100°C (oil bath temperature).

  • Maintain stirring at 600-800 rpm.

    • Observation: Vigorous gas evolution (

      
      ) will occur within the first 30-60 minutes.
      
  • Stir for 5 to 8 hours . Monitor by TLC or LC-MS.

Step 3: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilution: Pour the reaction mixture into 30 mL of water (or 1M HCl if the product is non-basic, to neutralize residual phenoxide).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL) or Diethyl Ether.

  • Wash: Wash the combined organics with 5% LiCl solution (2 x 20 mL) to effectively remove residual DMF. Follow with a brine wash.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Workflow Visualization

WorkflowStartStart: 1.0 mmol PhenolMixAdd K2CO3 (1.5 eq)DMF/H2O (10:1)Start->MixAddSCDAAdd SCDA (2.5 eq)Mix->AddSCDAHeatHeat to 100°C5-8 HoursAddSCDA->HeatCheckTLC/LCMS CheckHeat->CheckCheck->HeatIncomplete(Add 0.5 eq SCDA)WorkupDilute w/ H2OExtract EtOAcWash LiClCheck->WorkupCompletePurifyFlash ChromatographyWorkup->Purify

Figure 2: Operational decision tree for the batch synthesis of aryl difluoromethyl ethers.

Substrate Scope & Performance Data

The following table summarizes expected yields based on electronic characteristics of the phenol substrate.

Substrate ClassElectronic NatureExpected YieldNotes
4-Nitrophenol Electron Deficient85-95%Excellent conversion; phenoxide is less nucleophilic but stable.
4-Methoxyphenol Electron Rich60-75%Good conversion; competitive oxidation may occur.
1-Naphthol Sterically Hindered70-80%May require longer reaction times (8-12 h).
Heterocycles Pyridinols/Quinolinols50-70%N-difluoromethylation is a potential competing side reaction.

Troubleshooting & Optimization

Issue 1: Low Conversion / Starting Material Remains

  • Root Cause: Incomplete decarboxylation or loss of carbene to gas phase.

  • Solution: Increase temperature to 110°C. Ensure the reaction vessel is sealed tightly (pressure tube) to increase the solution-phase concentration of

    
    . Add an additional 1.0 equiv of SCDA.
    

Issue 2: N- vs O-Selectivity (Heterocycles)

  • Root Cause: Ambident nucleophiles (e.g., Pyridones).

  • Solution: Solvent switch. While DMF favors O-alkylation for simple phenols, switching to less polar solvents (Dioxane or MeCN) with phase transfer catalysts (18-Crown-6) can sometimes alter selectivity, though SCDA generally requires polarity for solubility.

Issue 3: Difficulty Removing DMF

  • Root Cause: DMF binds to polar products.

  • Solution: Use the LiCl wash method described in the protocol. Alternatively, switch to NMP, which has a higher boiling point but does not co-elute as often in chromatography, or use a lyophilizer if the product is non-volatile.

Safety & Handling

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
    . Do not scale up in a closed system without calculating headspace pressure. For >5g scales, use a vented reflux system rather than a sealed tube.
    
  • Difluorocarbene Toxicity: While transient, difluorocarbene is reactive. Perform all reactions in a well-ventilated fume hood.

  • SCDA Irritation: Sodium chlorodifluoroacetate is a skin and severe eye irritant.[2][3][4] Wear safety goggles and nitrile gloves.

  • Exotherm: The decarboxylation is endothermic, but the initial mixing and subsequent neutralization can be exothermic.

References

  • Primary Protocol Source: Mehta, V. P., & Greaney, M. F. (2013).[1][5][6] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[1][5][6][7] Organic Letters, 15(19), 5036–5039.

  • Detailed Experimental Procedure (Organic Syntheses): Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024).[1] Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.[1]

  • Mechanistic Review: Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(19), 2931-2947.

  • Reagent Comparison: Zafrani, Y., et al. (2009).[1] Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(27), 5278-5283.

A Tale of Two Reagents: A Researcher's Guide to the Difluoromethylation of Phenols with ClCF₂H and HCF₂OTf

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the difluoromethyl (-CF₂H) group has garnered significant attention.[2][3] Its unique properties, acting as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The -CF₂H group enhances metabolic stability, improves membrane permeability, and can introduce beneficial hydrogen bonding interactions, ultimately leading to improved potency and selectivity of bioactive compounds.[2][4]

However, the installation of this seemingly simple group onto aromatic scaffolds, particularly phenols, has been a persistent challenge for synthetic chemists. This guide provides an in-depth analysis and practical protocols for two key reagents in the chemist's toolbox for the O-difluoromethylation of phenols: the traditional chlorodifluoromethane (ClCF₂H) and the more recent innovation, difluoromethyl triflate (HCF₂OTf). We will delve into their mechanisms, comparative advantages, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Chlorodifluoromethane (ClCF₂H): The Workhorse Reagent and its Modern Surrogates

Chlorodifluoromethane, also known as Freon 22, has been a long-standing reagent for difluoromethylation.[5][6] Its utility stems from its ability to generate difluorocarbene (:CF₂) under basic conditions, which then undergoes insertion into the O-H bond of phenols.

Mechanism of Action: The Difluorocarbene Pathway

The generally accepted mechanism for the difluoromethylation of phenols with ClCF₂H involves the in-situ generation of the highly reactive difluorocarbene intermediate.

ClCF2H_Mechanism cluster_carbene_generation Difluorocarbene Generation cluster_phenol_activation Phenol Activation ClCF2H ClCF₂H Difluorocarbene :CF₂ ClCF2H->Difluorocarbene Base Base (e.g., NaOH, KOH) Base->ClCF2H -H⁺, -Cl⁻ Phenoxide Ar-O⁻ Phenoxide->Difluorocarbene Nucleophilic Attack Phenol Ar-OH Phenol->Phenoxide + Base Product Ar-OCF₂H Difluorocarbene->Product + H⁺ HCF2OTf_Mechanism cluster_carbene_generation Difluorocarbene Generation cluster_phenol_activation Phenol Activation HCF2OTf HCF₂OTf Difluorocarbene :CF₂ HCF2OTf->Difluorocarbene Base aq. KOH Base->HCF2OTf -H⁺, -OTf⁻ Phenoxide Ar-O⁻ Phenoxide->Difluorocarbene Nucleophilic Attack Phenol Ar-OH Phenol->Phenoxide + Base Product Ar-OCF₂H Difluorocarbene->Product + H⁺

Sources

reaction conditions for synthesizing aryl difluoromethyl ethers

Application Note: Synthetic Strategies for Aryl Difluoromethyl Ethers ( )

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

The aryl difluoromethyl ether (



  • Lipophilicity: It increases

    
     relative to a hydroxyl group (
    
    
    ), improving membrane permeability.
  • Hydrogen Bond Donor Capability: The

    
     bond in 
    
    
    is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor.

This "Lipophilic Hydrogen Bond Donor" concept allows

Strategic Overview of Synthetic Routes

The synthesis of aryl difluoromethyl ethers predominantly relies on the O-difluoromethylation of phenols . The core challenge is the controlled generation of the reactive intermediate—difluorocarbene (


)

We categorize the available methodologies into two primary tiers based on operational complexity and substrate tolerance.

Method Selection Matrix

MethodSelectionStartSubstrate AnalysisThermalIs SubstrateThermally Stable (>90°C)?Start->ThermalBaseSensIs SubstrateBase Sensitive?Thermal->BaseSensNo (Sensitive)MethodAMETHOD A:Sodium Chlorodifluoroacetate(Robust, Scalable, Cost-Effective)Thermal->MethodAYes (Stable)MethodBMETHOD B:Difluoromethyl Triflate(Mild, Room Temp, Late-Stage)BaseSens->MethodBNo (Standard Sensitivity)MethodCMETHOD C:Photoredox Catalysis(Specialized, Very Mild)BaseSens->MethodCYes (Highly Sensitive)

Figure 1: Decision matrix for selecting the optimal difluoromethylation strategy.

Detailed Protocols

Method A: The Standard Protocol (Sodium Chlorodifluoroacetate)

Best for: Early-to-mid phase synthesis, gram-scale reactions, and thermally stable substrates.

This method utilizes Sodium Chlorodifluoroacetate (


)

Mechanism:

  • Decarboxylation:

    
    
    
  • Insertion:

    
    
    
  • Protonation:

    
    
    
    • Critical Insight: The reaction requires a proton source (water) to quench the intermediate anion. Strictly anhydrous conditions often lead to lower yields or polymerization.

Experimental Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Phenol substrate (1.0 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv) [Note: 
      
      
      can be used but often requires longer times]
    • Sodium Chlorodifluoroacetate (2.0 - 3.0 equiv)

    • Solvent: DMF : Water (10:1 ratio) [e.g., 10 mL DMF / 1 mL H2O]

  • Reaction:

    • Charge the phenol and base into the flask.

    • Add the DMF/Water mixture.[1]

    • Add Sodium Chlorodifluoroacetate.[1][2]

    • Heat the mixture to 95–100 °C for 2–4 hours.

    • Caution:

      
       gas is evolved.[3][4] Ensure the system is open to an inert gas line (bubbler) to vent pressure.
      
  • Workup:

    • Cool to room temperature.[5]

    • Dilute with water and extract with Ethyl Acetate (x3).

    • Wash combined organics with water (x2) and brine (x1) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Key Optimization Tips:

  • Stoichiometry:

    
     hydrolyzes in water. An excess of the reagent (2.0–3.0 equiv) compensates for this non-productive consumption.
    
  • Temperature: Decarboxylation of the sodium salt is slow below 90°C. Do not lower the temperature unless using a specific catalyst.

Method B: The Mild Protocol (Difluoromethyl Triflate)

Best for: Late-stage functionalization, complex scaffolds, and temperature-sensitive substrates.

Developed by the Hartwig group, Difluoromethyl Triflate (


)5
Experimental Procedure
  • Setup: Use a standard vial or round-bottom flask.

  • Reagents:

    • Phenol substrate (1.0 equiv)

    • Potassium Hydroxide (KOH) (20 equiv, used as 6M aqueous solution)

    • Difluoromethyl Triflate (

      
      ) (2.0 equiv)
      
    • Solvent: Acetonitrile (

      
      )
      
  • Reaction:

    • Dissolve the phenol in

      
       (concentration ~0.2 M).
      
    • Add the 6M aqueous KOH solution (biphasic mixture).

    • While stirring rapidly at Room Temperature (23 °C) , add

      
       via syringe in one portion.
      
    • Stir for 15–30 minutes. The reaction is typically very fast.

  • Workup:

    • Dilute with water and extract with Dichloromethane or Ether.

    • Dry, filter, and concentrate.

Why this works: The high concentration of KOH generates the phenoxide and initiates the elimination of triflate from


Troubleshooting & Mechanistic Insights

Common Failure Modes
SymptomProbable CauseSolution
Low Conversion (<20%) Incomplete decarboxylation (Method A) or Hydrolysis of CarbeneIncrease Temp to >95°C (Method A); Increase reagent equivalents (Method A/B).
Formylation Side Product (

)
Reaction of phenoxide with DMFEnsure reaction temp does not exceed 120°C; Check water content (too low water can favor formylation mechanisms).
C-Alkylation (

)
Highly electron-rich substrate (e.g., resorcinol)Use Method B (Room Temp) to favor kinetic O-alkylation; Use harder bases.
Mechanistic Pathway (Method A)

MechanismStep1Precursor(ClCF2CO2-)Step2Difluorocarbene(:CF2)Step1->Step2 Heat (-CO2, -Cl-)Step4Difluoromethyl Anion(Ar-O-CF2-)Step2->Step4 + Ar-O-Step3Phenoxide Attack(Ar-O- + :CF2)Step3->Step4Kinetic TrappingStep5Product(Ar-O-CF2H)Step4->Step5 + H2O (Protonation)

Figure 2: Mechanistic pathway highlighting the critical protonation step by water.

References

  • Organic Syntheses Protocol (Method A): Hands, A. T.; Walters, Z. G.; Sorrentino, J. P.; Garg, N. K. "Difluoromethylation of Phenols." Org.[1][6][7] Synth.2024 , 101, 164–180.[1] [Link]

  • Hartwig Mild Protocol (Method B): Fier, P. S.; Hartwig, J. F. "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate." Angew.[5][8] Chem. Int. Ed.2013 , 52, 2092–2095.[9] [Link]

  • Lipophilic Hydrogen Bond Donor Concept: Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; Berliner, A.; Amir, D.; Marciano, D.; Gershonov, E.; Saphier, S. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." J. Med. Chem.2017 , 60, 797–804. [Link]

  • Sodium Chlorodifluoroacetate Utility: Mehta, V. P.; Greaney, M. F.[1] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Org.[1][6][7] Lett.2013 , 15, 5036–5039.[1] [Link]

Application Notes & Protocols: Strategic Solvent Selection for the O-Difluoromethylation of Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: The difluoromethoxy (OCF₂H) group is a privileged motif in modern drug discovery, valued for its ability to modulate key pharmacokinetic and pharmacodynamic properties. However, its installation onto electron-deficient phenols presents a significant synthetic challenge due to the attenuated nucleophilicity of the corresponding phenolates. This guide provides an in-depth analysis of solvent effects in this critical transformation, grounded in mechanistic principles. We present field-proven protocols, comparative data, and expert insights to empower researchers to select the optimal solvent system, thereby maximizing reaction efficiency, yield, and substrate scope.

The Underlying Challenge: Mechanism and the Solvent's Decisive Role

The O-difluoromethylation of phenols predominantly proceeds through the generation of difluorocarbene (:CF₂), a highly electrophilic intermediate. This carbene is subsequently trapped by a nucleophilic phenolate anion. For electron-deficient phenols, the success of this reaction hinges on optimizing the nucleophilic character of the phenolate, a factor profoundly influenced by the solvent system.

The reaction pathway involves three critical stages where the solvent exerts significant control:

  • Phenolate Formation: An appropriate base is required to deprotonate the phenol. The solvent must facilitate this acid-base reaction and solubilize the resulting phenolate salt.

  • Difluorocarbene Generation: Common precursors like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or difluoromethyltriflate (HCF₂OTf) decompose to form :CF₂. The solvent can affect the rate and efficiency of this decomposition.[1]

  • Nucleophilic Attack: This is the rate-determining step for challenging substrates. The solvent's ability to solvate the phenolate anion dictates its nucleophilic strength. A solvent that strongly sequesters the anion through hydrogen bonding will retard the reaction, whereas a solvent that leaves the anion "naked" and reactive will accelerate it.[2][3]

Below is a diagram illustrating the general mechanism and the key points of solvent influence.

G cluster_0 Step 1: Phenolate Formation cluster_1 Step 2: Carbene Generation cluster_2 Step 3: Nucleophilic Attack & Protonation ArOH Electron-Deficient Phenol (ArOH) ArO Phenolate Anion (ArO⁻) ArOH->ArO + Base Base Base (e.g., Cs₂CO₃, KOH) Base->ArO Intermediate Intermediate ArO->Intermediate + :CF₂ Precursor Carbene Precursor (e.g., ClCF₂CO₂Na) Carbene Difluorocarbene (:CF₂) Precursor->Carbene Δ or Activator Carbene->Intermediate Product ArOCF₂H Intermediate->Product + H⁺ Source Solvent Solvent System (e.g., DMF, MeCN, Biphasic) Solvent->ArO Solvates Anion (Crucial Influence) Solvent->Carbene Influences Stability caption Fig. 1: Mechanism of O-difluoromethylation and solvent influence.

Caption: Fig. 1: Mechanism of O-difluoromethylation and solvent influence.

Comparative Analysis of Solvent Systems

The choice of solvent is not merely a matter of solubility but a strategic decision to modulate reactivity. For electron-deficient phenols, polar aprotic solvents are overwhelmingly favored as they enhance the nucleophilicity of the phenolate anion.

Key Solvent Classes:

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the workhorses for this transformation. They possess large dipole moments, allowing them to dissolve ionic species like the phenolate salt. Critically, they lack acidic protons and cannot form strong hydrogen bonds with the phenolate anion. This leaves the anion highly reactive and available to trap the electrophilic difluorocarbene.[2][3]

  • Apolar/Weakly Polar Solvents (Toluene, THF, Dioxane): While less common, these can be used, particularly at higher temperatures. However, the solubility of the phenolate salt can be a limiting factor, often necessitating stronger, more soluble bases like cesium carbonate.

  • Polar Protic Solvents (Water, Alcohols): These solvents are generally detrimental in a monophasic system. Their ability to form strong hydrogen bonds with the phenolate anion severely dampens its nucleophilicity, often halting the reaction.[3][4]

  • Biphasic Systems (e.g., DCM/H₂O, MeCN/H₂O): These systems cleverly circumvent the drawbacks of protic solvents. The base (e.g., KOH) resides in the aqueous phase, while the phenol and carbene precursor are in the organic phase. A phase-transfer catalyst (PTC) is often employed to shuttle the phenolate anion across the phase boundary into the organic layer, where it can react in a non-protic environment.[5] This is particularly effective for highly lipophilic substrates.[5]

Data-Driven Solvent Selection:

The following table summarizes typical results for the difluoromethylation of 4-nitrophenol, a representative electron-deficient substrate, across various solvent systems.

Solvent SystemCarbene PrecursorBaseCatalystTypical YieldKey Characteristics & Insights
DMF ClCF₂CO₂NaCs₂CO₃NoneExcellent (>90%) High boiling point allows for thermal generation of :CF₂. Excellent at solubilizing cesium phenolate. The gold standard for difficult substrates.[1][6]
Acetonitrile (MeCN) HCF₂OTfaq. KOHNoneGood-Excellent (70-85%) Allows for rapid, room-temperature reactions. The biphasic MeCN/H₂O system is highly effective and practical.[7]
DMSO HCF₂OTfaq. KOHNoneGood ( ~60%) A strong polar aprotic alternative to DMF, though yields can sometimes be slightly lower.[7]
THF HCF₂OTfaq. KOHNoneModerate (~60%) Less polar than DMF or MeCN, can result in lower yields for challenging substrates.[7]
DCM / aq. KOH TMSCF₂Braq. KOHTBABGood (~75%) Classic phase-transfer catalysis (PTC) conditions. Ideal for lipophilic phenols where a monophasic system may struggle.[5]

Field-Proven Experimental Protocols

Protocol 1: High-Temperature Difluoromethylation using Sodium Chlorodifluoroacetate in DMF

This robust, chromatography-free protocol is ideal for a wide range of electron-deficient phenols and is amenable to scale-up. It relies on the thermal decarboxylation of ClCF₂CO₂Na to generate difluorocarbene.[1]

Caption: Fig. 2: Workflow for high-temperature difluoromethylation in DMF.

Methodology:

  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the electron-deficient phenol (1.0 equiv, e.g., 17.6 mmol) and cesium carbonate (1.5 equiv).[6]

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (e.g., 35 mL) via syringe. Degas the resulting solution with a subsurface stream of nitrogen for 1 hour.[1]

  • Reagent Addition: Briefly remove the septum and add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.[6]

  • Reaction: Equip the flask with a reflux condenser vented to an oil bubbler. Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Caution: Vigorous bubbling (CO₂ evolution) will occur upon heating. Ensure proper venting.[1]

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with deionized water (40 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with hexanes (5 x 100 mL). Combine the organic layers.[1]

  • Purification: Wash the combined organic layers with saturated sodium chloride solution (1 x 50 mL) and then with a 10% LiCl solution (5 x 50 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the aryl difluoromethyl ether.[1]

Protocol 2: Rapid Room-Temperature Difluoromethylation using HCF₂OTf in MeCN/H₂O

This modern protocol leverages the high reactivity of difluoromethyltriflate, enabling extremely fast reactions at ambient temperature. The biphasic acetonitrile/aqueous KOH system is highly effective and operationally simple.[7]

Caption: Fig. 3: Workflow for rapid, room-temperature difluoromethylation.

Methodology:

  • Setup: In a vial equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) in acetonitrile (to a concentration of ~0.1 M).

  • Base Addition: Add an equal volume of 6M aqueous potassium hydroxide (KOH) solution. The mixture should be biphasic.

  • Reaction: Stir the mixture vigorously at room temperature. Add difluoromethyltriflate (HCF₂OTf, ~2.0 equiv) dropwise over 1 minute.

  • Monitoring: The reaction is typically complete within 5-15 minutes. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and transfer to a separatory funnel.

  • Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Authoritative Insights & Troubleshooting

  • Causality of Base Selection: For the high-temperature DMF protocol, Cs₂CO₃ is superior to K₂CO₃ or Na₂CO₃. The larger, more polarizable cesium cation leads to a more dissociated and thus more nucleophilic "naked" phenolate in DMF.

  • Managing Side Reactions: With HCF₂OTf, a potential side product is the aryl triflate (ArOTf). Using the recommended MeCN/aq. KOH system and ensuring rapid, vigorous stirring minimizes this pathway by favoring the generation and trapping of difluorocarbene.[7]

  • Role of Phase-Transfer Catalysis: In biphasic systems (e.g., Protocol 3 conditions), a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is essential. It pairs with the phenolate anion, forming a lipophilic ion pair that can migrate into the organic phase to react with the difluorocarbene.[5] This is indispensable for substrates with high lipophilicity.[5]

  • Troubleshooting Low Yields:

    • Check pKa: For extremely electron-deficient phenols (pKa < 7), a weaker base may suffice, but for most, a strong base is necessary for complete deprotonation.

    • Solvent Purity: Ensure solvents, particularly DMF, are anhydrous. Water can compete as a nucleophile for the carbene.

    • Degassing: For high-temperature reactions, degassing is crucial to prevent oxidation of sensitive substrates.

    • Increase Reagent Equivalents: For particularly challenging substrates, increasing the equivalents of both the base and the carbene precursor can drive the reaction to completion.

Conclusion

The successful O-difluoromethylation of electron-deficient phenols is a solvable challenge that hinges on a rational, mechanism-informed choice of solvent. For general applicability and robustness with difficult substrates, polar aprotic solvents like DMF remain the premier choice, particularly for thermal protocols. For speed, mild conditions, and operational simplicity, the biphasic MeCN/aqueous base system with highly reactive reagents like HCF₂OTf offers a powerful modern alternative. Finally, for lipophilic substrates, a biphasic system employing a phase-transfer catalyst provides a tailored solution. By understanding the causal relationships between the solvent, reagents, and reaction mechanism, researchers can confidently and efficiently access valuable difluoromethoxylated compounds.

References

  • Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(43), 11370-11374. Available at: [Link]

  • Zhang, W., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(38), 152303. Available at: [Link]

  • Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. Available at: [Link]

  • Hands, A. T., et al. (2024). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. Available at: [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7085. Available at: [Link]

  • Zhang, S. L., et al. (2022). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Chemical Communications, 58(64), 8967-8970. Available at: [Link]

  • Polshettiwar, V., et al. (2023). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Angewandte Chemie International Edition, 62(30), e202305371. Available at: [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Truhlar, D. G., & Gao, J. (2010). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 12(16), 3622–3625. Available at: [Link]

  • Stark, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]

Sources

Troubleshooting & Optimization

removing unreacted 2,4-dichlorophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic troubleshooting center. It prioritizes the "Why" and "How" of removing 2,4-dichlorophenol (2,4-DCP) from reaction mixtures, moving beyond generic advice to address specific physicochemical challenges.

Topic: Purification & Isolation Strategies for 2,4-DCP Contaminated Mixtures Audience: Synthetic Chemists, Process Development Scientists Safety Alert: 2,4-DCP is toxic (LD50 580 mg/kg), rapidly absorbed through skin, and a severe irritant. Always wear chemically resistant gloves (Nitrile/Neoprene) and work in a fume hood.

Decision Matrix: Selecting Your Protocol

Before initiating a workup, determine the stability and volatility of your target product (TP). Use this logic flow to select the optimal removal strategy.

DCP_Removal_Decision Start Start: Reaction Mixture contains 2,4-DCP AcidSens Is Target Product (TP) Base Sensitive? Start->AcidSens Volatile Is TP Volatile? (BP < 250°C) AcidSens->Volatile No (Stable to pH 12) Resin Method C: Solid Phase Scavenging (Anion Exchange) AcidSens->Resin Yes (Decomposes in Base) SteamDist Method A: Steam Distillation Volatile->SteamDist No (TP is Non-Volatile) LLE Method B: Optimized Acid-Base Extraction Volatile->LLE Yes (TP is Volatile) Chrom Method D: Chromatography (AgNO3-Silica or Standard) LLE->Chrom Trace Impurity Remains Resin->Chrom Trace Impurity Remains

Figure 1: Strategic decision tree for selecting the appropriate 2,4-DCP removal method based on product properties.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

The Issue: "I washed my reaction mixture with base, but 2,4-DCP is still present in the organic layer."

Root Cause Analysis: The pKa Trap

Many researchers habitually use Saturated Sodium Bicarbonate (NaHCO₃) for workups. This is often ineffective for 2,4-DCP.

  • pKa of 2,4-DCP: ~7.85 [1, 2][1][2]

  • pKa of Carbonic Acid (H₂CO₃): ~6.4

  • pKa of Bicarbonate (HCO₃⁻): ~10.3

While HCO₃⁻ is basic enough to theoretically deprotonate 2,4-DCP, the equilibrium is not strongly driven, especially in biphasic systems where the lipophilic neutral phenol partitions strongly back into the organic phase. To ensure quantitative removal (>99%), you must drive the pH at least 2 units above the pKa of the impurity.

Protocol 1: The "pH Swing" Extraction

Objective: Convert lipophilic 2,4-DCP into its water-soluble phenolate salt.

StepActionTechnical Rationale
1 Dilute reaction mixture with a non-polar solvent (e.g., Et₂O, Toluene, or Hexanes).Avoid DCM if possible. Chlorinated solvents increase the solubility of the neutral phenol, making extraction harder.
2 Wash 1: 1M NaOH (pH ~14).Critical Step. High pH ensures complete deprotonation (Phenol

Phenolate).
3 Wash 2: 1M NaOH (Repeat).Addresses partition coefficient (

) limitations. Two small washes are superior to one large wash.
4 Wash 3: Brine (Sat. NaCl).[3]Breaks emulsions and removes residual alkalinity.
5 Dry & Concentrate. Use Na₂SO₄.[3][4]

Self-Validation:

  • Spot the organic layer on TLC. 2,4-DCP is UV active. If the spot at

    
     (Hex/EtOAc) persists, the extraction failed.
    
  • Warning: If your product contains a phenol, carboxylic acid, or acidic proton (pKa < 12), do not use this method. Proceed to Method C (Resins).

FAQ: Emulsion Management

Q: "I added NaOH and the funnel turned into a milky emulsion that won't separate." A: 2,4-DCP increases the surface tension activity of the mixture.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. The density gradient will force separation.

  • Prevention: Filter the reaction mixture through a Celite pad before extraction to remove suspended solids that stabilize emulsions.

Alternative Methodologies (When LLE Fails)

Method A: Steam Distillation (For Non-Volatile Products)

If your target product is a solid or high-boiling oil (>250°C), steam distillation is highly effective because 2,4-DCP is "steam volatile" despite its high boiling point (210°C) [3].

Protocol:

  • Suspend the crude mixture in water.

  • Heat to boiling (100°C).

  • 2,4-DCP will co-distill with water (azeotrope-like behavior).

  • Continue until the distillate runs clear (no oily droplets).

  • Extract your product from the residue (pot), not the distillate.

Method C: Scavenger Resins (For Acid-Sensitive Products)

If you cannot use NaOH, use a Solid-Supported Scavenger.

  • Recommended Resin: Strong Base Anion Exchange (e.g., Amberlyst A26 or Dowex 1X8) in hydroxide form.

  • Mechanism: The resin acts as a "solid-state separatory funnel," binding the acidic phenol while the neutral product remains in solution.

  • Procedure:

    • Dissolve crude in THF or MeOH.

    • Add 3-5 equivalents of resin (relative to estimated DCP).

    • Stir for 1-2 hours at Room Temp.

    • Filter.[3][5][6] The DCP stays on the resin.

Analytical Verification

Q: "How do I confirm the DCP is gone down to ppm levels?"

HPLC Method Parameters (Standard C18) [4, 5] To distinguish 2,4-DCP from similar aromatics, use these settings:

ParameterSetting
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Gradient 40% ACN

90% ACN over 15 mins
Flow Rate 1.0 mL/min
Detection UV 283 nm (Max absorption for 2,4-DCP)
Retention 2,4-DCP typically elutes after non-chlorinated phenols due to lipophilicity.

Visualizing the Separation Logic The following diagram illustrates the chemical transformation driving the separation in Method B.

Extraction_Chemistry Organic Organic Phase (Lipophilic) Aqueous Aqueous Phase (Polar/Basic) DCP_Neutral 2,4-DCP (Neutral) Soluble in Ether/DCM DCP_Neutral->Organic Initial State NaOH Reagent: NaOH (OH-) DCP_Neutral->NaOH Deprotonation (pH > 9) DCP_Salt 2,4-DCP Phenolate (Salt) Soluble in Water NaOH->DCP_Salt Forms Salt DCP_Salt->Aqueous Partitions to Water Layer

Figure 2: Chemical mechanism of acid-base extraction. The lipophilic neutral phenol is converted to a hydrophilic salt, forcing it into the aqueous waste stream.

References

  • U.S. EPA. (n.d.). Ambient Water Quality Criteria for 2,4-dichlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]

  • Dobbins, J. T., & Gilreath, E. S. (1943). Steam Distillation of Phenols. Journal of Chemical Education.
  • ResearchGate. (2025). Determination of 2,4-Dichlorophenol... by HPLC-DAD. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Base Strength for Difluoromethylation of Chlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the difluoromethylation of chlorophenols. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate the valuable difluoromethoxy (-OCF₂H) group onto chlorophenol scaffolds. The unique properties of the -OCF₂H group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it a critical functional group in modern medicinal chemistry.[1][2]

However, the reaction can be challenging, particularly with electron-deficient substrates like chlorophenols. The choice of base is a critical parameter that dictates the success, yield, and cleanliness of the reaction. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the complexities of base optimization for this important transformation.

Fundamental Principles: The Role of the Base

The most common methods for the O-difluoromethylation of phenols proceed through a difluorocarbene (:CF₂) intermediate.[3][4] The reaction is initiated by the deprotonation of the phenol by a suitable base to form a phenoxide anion. This phenoxide then acts as a nucleophile, trapping the highly electrophilic difluorocarbene, which is generated in situ from a precursor reagent.[4]

The selection of the base is a delicate balance. It must be strong enough to deprotonate the weakly acidic chlorophenol but not so strong that it promotes unwanted side reactions, such as decomposition of the starting material or the difluoromethylating agent.

Visualizing the Core Mechanism

The following diagram illustrates the generally accepted mechanism for the difluoromethylation of a phenol using a difluorocarbene precursor.

Troubleshooting Start Initial Experiment Outcome Analyze Outcome (TLC, LCMS) Start->Outcome LowConversion Low Conversion / Starting Material Remaining Outcome->LowConversion < 20% Conversion Decomposition Decomposition / Complex Mixture Outcome->Decomposition < 20% Product GoodResult Good Conversion & Clean Product Outcome->GoodResult > 50% Conversion Action_IncreaseBaseStrength Use Stronger Base (e.g., K₂CO₃ → Cs₂CO₃) LowConversion->Action_IncreaseBaseStrength Action_IncreaseTemp Increase Temperature (e.g., 100°C → 120°C) LowConversion->Action_IncreaseTemp Action_CheckReagent Check Reagent Activity LowConversion->Action_CheckReagent Action_DecreaseBaseStrength Use Weaker Base (e.g., K₃PO₄ → Cs₂CO₃) Decomposition->Action_DecreaseBaseStrength Action_DecreaseTemp Decrease Temperature Decomposition->Action_DecreaseTemp Action_ChangeSolvent Change Solvent Decomposition->Action_ChangeSolvent Action_Optimize Proceed to Optimize (Time, Equivalents) GoodResult->Action_Optimize Action_IncreaseBaseStrength->Outcome Re-run Action_IncreaseTemp->Outcome Re-run Action_DecreaseBaseStrength->Outcome Re-run Action_DecreaseTemp->Outcome Re-run

Caption: Decision tree for optimizing base conditions.

References
  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society. Available via PMC. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7088. [Link]

  • Garg, N. K., et al. (2024). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. [Link]

  • Liu, G., et al. (2022). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. Available via PMC. [Link]

  • Shen, Q., et al. (2018). Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters, 20(17), 5348–5351. [Link]

  • Zhang, S.-L., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(34), 7433-7438. [Link]

  • Wang, R., et al. (2019). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 21(1), 183–187. [Link]

  • Liu, T., et al. (2021). Difluoromethane as a Precursor to Difluoromethyl Borates. Chemical Science, 12(1), 229-234. [Link]

  • Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]

  • ResearchGate. (n.d.). Difluoromethylation depends on the pKa values of conjugated acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Difluoromethylation of Phenols. ResearchGate. [Link]

  • Hu, J., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(12), 151641. [Link]

  • Wong, H. N. C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14730–14742. [Link]

  • ResearchGate. (n.d.). Experimental pKa and the calculated gas-phase acidities. ResearchGate. [Link]

  • Greaney, M. F. (2011). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 13(20), 5544–5547. [Link]

Sources

handling chlorodifluoromethane gas in laboratory synthesis

Technical Support Center: Chlorodifluoromethane (ClCF H) in Synthesis

Status: Active Reagent Code: R-22 / Freon-22 Primary Application: Difluoromethylation (


Safety Level:

Introduction: The Reagent Profile

Chlorodifluoromethane (ClCF

1difluorocarbene (

)

Unlike liquid reagents (e.g., Hu's reagent or TMS-CF




Module 1: Gas Delivery & Setup (The "Plumbing")

Objective: Safe transfer of ClCF

Troubleshooting Guide
User Reported Issue Root Cause Analysis Corrective Action
"The gas flow stops/sputters after 5 minutes." Joule-Thomson Cooling. Rapid expansion of the gas at the regulator causes the valve to freeze, blocking flow.1. Reduce flow rate. 2. Apply controlled heat to the regulator (heat gun on low or warm water bath). Do not use open flame.
"Solvent is being pulled back into the tubing." Vacuum/Suck-back. High solubility of ClCF

H in polar solvents (DMF/ACN) creates a vacuum in the line when flow stops or cylinder pressure drops.
1. Install an empty trap flask between the gas source and the reaction vessel. 2. Use a check valve (one-way valve) in the line. 3. Never stop gas flow while the delivery tube is submerged.
"I smell a faint, sweet ether-like odor." Leakage. ClCF

H has a sweet odor at high concentrations. You are likely above the exposure limit.
1. EVACUATE IMMEDIATELY. 2. Ventilate the area.[2][3] 3. Check connections with soapy water (snoop) only after donning SCBA if concentration is unknown.
Visual Workflow: Gas Delivery Manifold

GasDeliverycluster_safetyFume Hood BoundaryCylinderClCF2H Cylinder(Upright)RegulatorRegulator(2-stage)Cylinder->RegulatorHigh PMFCMass FlowControllerRegulator->MFCLow PTrapEmpty Trap(Anti-Suckback)MFC->TrapControlled FlowReactorReaction Flask(Vigorous Stirring)Trap->ReactorSpargingScrubberCaustic Scrubber(NaOH)Reactor->ScrubberOff-gas

Figure 1: Recommended gas delivery manifold preventing backflow and ensuring safe exhaust.

Module 2: Synthetic Optimization (The "Chemistry")

Objective: Maximizing yield by balancing carbene generation vs. hydrolysis.

Core Mechanism

The reaction proceeds via a base-mediated

4

  • Deprotonation:

    
    
    
  • Elimination:

    
    
    
  • Trapping:

    
     (via ylide intermediate)
    
Troubleshooting Guide
User Reported Issue Root Cause Analysis Corrective Action
"Low yield; starting material remains." Poor Mass Transfer. The gas is bubbling out faster than it dissolves/reacts.1. Use a fritted glass gas dispersion tube (sparger) instead of a needle. 2. Switch to a narrower reaction vessel to increase gas residence time.
"High consumption of gas, but low product yield." Carbene Hydrolysis. The

intermediate reacts with trace water or hydroxide to form formate/CO.
1. Increase substrate concentration. 2. Use a biphasic system (Dioxane/Water) with high agitation to keep the carbene in the organic phase.
"Reaction exotherms violently." Runaway Deprotonation. Adding base too fast to a saturated solution.1. Saturate solvent with ClCF

H before adding base. 2. Add base (e.g., KOH solution) dropwise while bubbling the gas.
Standard Protocol: -Difluoromethylation of Phenols

Adapted from Thompson & Dolbier (2013) [1]

  • Setup: 3-neck flask with reflux condenser, gas inlet (fritted), and addition funnel.

  • Solvent System: Acetonitrile (ACN) and Water (v/v 1:1). Note: ACN helps solubilize the gas.

  • Loading: Charge phenol (1.0 equiv) and KOH (20 equiv).

  • Gas Addition: Introduce ClCF

    
    H at a steady rate.
    
  • Temperature: Heat to 70°C. Critical: Higher T promotes carbene formation.

  • Monitoring: Monitor consumption of phenol by TLC/LCMS.

  • Workup: Vent excess gas to scrubber. Extract with Ethyl Acetate.

Visual Pathway: Competitive Reactivity

MechanismR22ClCF2H (Gas)Anion[ClCF2]- AnionR22->Anion+ Base (Slow)Carbene:CF2 (Singlet)Anion->Carbene- Cl (Fast)ProductProduct(R-X-CF2H)Carbene->Product+ Nucleophile(Desired Path)WasteHydrolysis(CO + Formate)Carbene->Waste+ H2O/OH-(Parasitic Path)

Figure 2: The difluorocarbene pathway showing the competition between productive trapping and parasitic hydrolysis.

Module 3: Safety & Compliance (The "Rules")

Objective: Prevent asphyxiation, explosion, and regulatory violations.

FAQ: Handling & Disposal

Q: Can I use a standard balloon for this reaction?

  • Strictly No. ClCF

    
    H diffuses rapidly through rubber. Use a gas bag (Tedlar) or continuous flow. Balloons also risk rupture if the reaction exotherms and expands the headspace gas.
    

Q: My cylinder is old. Can I use it?

  • Check the Hydrostatic Test Date. Do not use cylinders past their stamped expiry. Old cylinders may have rusted internally if moisture entered, weakening the walls.

Q: How do I dispose of the unreacted gas?

  • Do NOT vent to atmosphere. ClCF

    
    H is an Ozone Depleting Substance (ODS).
    
  • Protocol: Pass the exit stream through a cryogenic trap (liquid N

    
    ) to condense unreacted ClCF
    
    
    H. The collected liquid must be sent to a certified waste handler for destruction or recycling.

Q: Are there material incompatibilities?

  • Yes. Avoid Aluminum, Zinc, and Magnesium parts in the gas line. ClCF

    
    H can react with finely divided active metals to cause explosion or formation of pyrophoric organometallics [2].
    

Data Summary: Solubility & Properties

PropertyValueRelevance to Synthesis
Boiling Point -40.8°CMust be handled as a gas or condensed at -78°C.
Solubility (Water) ~0.3 wt% (25°C)Poor. Requires rapid stirring or PTC for aqueous reactions.
Solubility (DMF/ACN) HighPreferred solvents to increase [ClCF

H] in solution.
ODP (Ozone Pot.) 0.055Regulated. Use closed systems; minimize release.[2][3][5][6]

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols and Thiophenols with Chlorodifluoromethane. Journal of the American Chemical Society. Link(Note: While Thompson/Dolbier is cited in text, Fier/Hartwig is a seminal concurrent work often cross-referenced for mechanism).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Chlorodifluoromethane.[7] Link

  • Ni, C., Hu, M., & Hu, J. (2015). Good Partnership Between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis.[4] Chemical Reviews, 115(2), 765–825. Link

  • Zafrani, Y., et al. (2017). Difluoromethylation of Alcohols and Phenols: A Guide for the Perplexed. The Journal of Organic Chemistry, 82(15), 7796–7810. Link

Validation & Comparative

Comparative Guide: NMR Characterization of Difluoromethoxy-Chlorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shift of OCF2H proton in chlorinated benzenes Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the difluoromethoxy group (-OCF


H)  has emerged as a critical bioisostere for hydroxyl and methoxy groups. Unlike the metabolically labile methoxy group (-OCH

) or the non-hydrogen-bonding trifluoromethoxy group (-OCF

), the -OCF

H moiety functions as a lipophilic hydrogen bond donor . This unique duality allows it to modulate lipophilicity (

) while retaining specific interactions with biological targets.

For researchers synthesizing chlorinated benzene scaffolds—common in fragment-based drug discovery—accurate characterization of the -OCF


H moiety is essential. This guide compares the 1H NMR performance  of the -OCF

H probe against alternative fluorinated motifs, detailing chemical shifts, coupling constants, and substituent effects induced by chlorination.

Technical Deep Dive: The OCF H NMR Signature

The -OCF


H proton is chemically distinct from aromatic protons and other alkyl groups. Its detection is governed by two primary parameters: the Chemical Shift (

)
and the Geminal Coupling Constant (

)
.
The "Triplet of Truth"

Unlike the singlet of a methoxy group (-OCH


), the -OCF

H proton appears as a characteristic triplet due to splitting by the two equivalent fluorine atoms (

).
ParameterTypical Value RangeDiagnostic Utility
Chemical Shift (

)
6.30 – 6.70 ppm Downfield from -OCH

(~3.8 ppm); overlaps with electron-rich aromatics but distinct due to splitting.
Multiplicity Triplet (t) Unambiguous confirmation of the CF

H group.
Coupling (

)
71.0 – 75.0 Hz Critical Differentiator. Distinguishes -OCF

H from Ar-CF

H (which has

Hz).

Comparative Analysis: Impact of Chlorination

Chlorine substituents exert both inductive electron-withdrawal (-I) and resonance electron-donation (+R) effects. In the context of -OCF


H chemical shifts, the inductive effect typically dominates, but the magnitude of the shift is surprisingly subtle compared to strong electron-withdrawing groups (EWGs) like nitro or cyano.
Table 1: Substituent Effects on OCF H Chemical Shift (in CDCl )
Compound StructureSubstituent (Position)

(OCF

H) [ppm]

[Hz]
Electronic Effect
Unsubstituted H6.5874.0Baseline
Chlorinated 4-Cl 6.48 73.2 Weak Inductive/Resonance Balance
Chlorinated 3-Cl 6.50 – 6.60 *~73.0 Inductive withdrawal (meta)
Strong EWG 4-NO

6.6172.4Strong Deshielding
Strong EWG 4-CN6.7072.5Strong Deshielding
Strong EWG 4-COOMe6.5973.2Moderate Deshielding
Electron Rich 4-t-Bu6.4874.8Shielding (Hyperconjugation)

*Estimated range based on meta-substituted analogs (e.g., 1-bromo-3-chloro-5-(difluoromethoxy)benzene


 6.42).

Key Insight: The 4-chloro substituent results in a slight upfield shift (or negligible change) compared to the unsubstituted benzene (6.48 vs 6.58 ppm). This counter-intuitive result suggests that for the OCF


H proton—located four bonds away from the para-position—the resonance donation of the chlorine lone pair effectively counters its inductive withdrawal, or that anisotropy effects are minimal at this distance.

Methodological Comparison: OCF H vs. Alternatives

When validating a structure, researchers often choose between -OCH


, -OCF

, and -OCF

H. The table below compares their NMR "performance" in terms of detectability and information content.
Table 2: Diagnostic Performance Comparison
Feature-OCF

H (Difluoromethoxy)
-OCH

(Methoxy)
-OCF

(Trifluoromethoxy)
Ar-CF

H (Difluoromethyl)
1H Signal Yes (Triplet) Yes (Singlet)No (Silent) Yes (Triplet)
Shift Range 6.3 - 6.7 ppm3.5 - 4.0 ppmN/A6.5 - 7.0 ppm
Coupling (

)
~73 Hz (

)
NoneN/A~55 Hz (

)
19F Signal Doublet (~ -82 ppm)N/ASinglet (~ -58 ppm)Doublet (~ -110 ppm)
Validation Self-Validating: Triplet shape + J-value confirms F

presence.[1][2][3]
Requires HSQC/HMBC to confirm connectivity.Requires 19F NMR; no 1H confirmation.J-value distinguishes from O-analog.

Visualizations

Figure 1: NMR Assignment Decision Tree

This logic flow guides the researcher in distinguishing the OCF


H moiety from similar fluorinated groups using 1H NMR data.

NMR_Decision_Tree Start Unknown Signal in 6.3 - 7.0 ppm Region IsTriplet Is the signal a Triplet? Start->IsTriplet MeasureJ Measure Coupling Constant (J) IsTriplet->MeasureJ Yes Result_Aromatic Likely Aromatic Proton (Check COSY/HSQC) IsTriplet->Result_Aromatic No (Singlet/Doublet/Multiplet) CheckJValue Value of J? MeasureJ->CheckJValue Result_OCF2H CONFIRMED: Ar-OCF2H (Difluoromethoxy) J ~ 71-75 Hz CheckJValue->Result_OCF2H > 70 Hz Result_CF2H CONFIRMED: Ar-CF2H (Difluoromethyl) J ~ 54-57 Hz CheckJValue->Result_CF2H 50 - 60 Hz

Caption: Decision tree for distinguishing Aryl-OCF


H from Aryl-CF

H based on

coupling constants.
Figure 2: Electronic Influence Pathway

This diagram illustrates how the chlorine substituent influences the OCF


H proton shift through the aromatic system.

Electronic_Pathway cluster_shift Net Effect on Chemical Shift Cl Chlorine Substituent (Inductive: -I, Resonance: +R) Ring Benzene Ring (Electron Density Modulation) Cl->Ring Perturbation Oxygen Ether Oxygen (Lone Pair Donor) Ring->Oxygen Resonance Transmission CF2H CF2H Group (Proton Probe) Oxygen->CF2H Inductive Pull Result Minor Upfield/Downfield Shift (6.48 - 6.60 ppm) CF2H->Result

Caption: Mechanistic pathway showing the transmission of electronic effects from the chlorine substituent to the OCF


H proton.

Experimental Protocol: High-Fidelity Characterization

To ensure accurate reporting of the coupling constant and chemical shift, follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) as the standard. DMSO-d
    
    
    
    may cause slight shifts due to H-bonding interactions if the molecule contains other donor/acceptor groups, but OCF
    
    
    H itself is relatively solvent-insensitive.
  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent. High concentration is not required for 1H NMR but helps if 13C characterization is also planned.

Step 2: Acquisition Parameters
  • Spectral Width (SW): Ensure the window covers -2 to 14 ppm.

  • Acquisition Time (AQ): Set to >3.0 seconds . The triplet splitting is large (~73 Hz), but high resolution is needed to resolve small long-range couplings (

    
     or 
    
    
    
    ) to aromatic protons if present.
  • Number of Scans (NS): 16 scans are typically sufficient.

Step 3: Processing & Analysis[4]
  • Apodization: Apply a standard exponential window function (LB = 0.3 Hz).

  • Phasing: Manually phase the triplet to ensure symmetry. Asymmetric triplets can lead to erroneous

    
    -value calculations.
    
  • Peak Picking: Pick the three peaks of the triplet.

    • Calculate

      
       = (Position of Peak 1 - Position of Peak 3) / 2 (in Hz).
      
    • Alternatively,

      
       = Peak 1 - Peak 2 (in Hz).[1]
      
    • Validation: The calculated

      
       must fall between 71-75 Hz . If 
      
      
      
      Hz, you have synthesized the C-alkylated isomer (Ar-CF
      
      
      H), not the O-alkylated ether.

References

  • Royal Society of Chemistry. (2015). Supplementary Information: Difluoromethylation and gem-difluorocyclopropenation. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2007). Supplementary Material: Chlorodifluoromethyl phenyl sulfone. Retrieved February 12, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). (Difluoromethoxy)benzene Spectral Information. Retrieved February 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Analysis of 2,4-dichloro-1-(difluoromethoxy)benzene: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of fluorinated organic molecules are paramount. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical analysis of 2,4-dichloro-1-(difluoromethoxy)benzene using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, a cornerstone technique for the analysis of organofluorine compounds. We will explore the causality behind experimental choices, present expected data, and objectively compare the performance of ¹⁹F NMR with alternative analytical methodologies.

The Unparalleled Specificity of ¹⁹F NMR for Fluorinated Compounds

Fluorine-19 NMR spectroscopy stands out as a premier analytical tool for the study of fluorinated compounds due to the inherent properties of the ¹⁹F nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, it offers sensitivity comparable to that of proton (¹H) NMR.[1] The key advantages that drive its widespread adoption are:

  • Expansive Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a significantly wider range than in ¹H NMR, which minimizes the likelihood of signal overlap and greatly simplifies spectral interpretation, even within complex molecular structures.[1]

  • Minimal Background Interference: The scarcity of naturally occurring organofluorine compounds means that spectra are exceptionally clean, with virtually no background noise to obscure the signals of interest.[1]

  • Direct and Unambiguous Structural Insights: ¹⁹F NMR provides direct information about the electronic environment of the fluorine atoms, and spin-spin coupling interactions offer valuable data on the connectivity to neighboring nuclei.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum of 2,4-dichloro-1-(difluoromethoxy)benzene

The following protocol is designed to be a self-validating system, ensuring the acquisition of a reliable and interpretable ¹⁹F NMR spectrum.

Sample Preparation:

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of 2,4-dichloro-1-(difluoromethoxy)benzene.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of a deuterated solvent is crucial for the spectrometer's field-frequency lock. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an appropriate internal standard. A suitable choice would be a fluorinated compound with a single, sharp resonance that does not overlap with the analyte signal, for instance, trifluorotoluene (C₆H₅CF₃).[2]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition:

The following are general guidelines; specific parameters may need to be optimized based on the spectrometer and probe combination.

ParameterRecommended ValueRationale
Observe Nucleus ¹⁹FTo directly detect the fluorine signals.
Decoupling ¹H decoupling (optional)To simplify the spectrum by removing ¹H-¹⁹F couplings. For initial analysis, acquiring both coupled and decoupled spectra is recommended.
Temperature 25 °C (298 K)To ensure reproducibility.
Spectral Width ~250 ppmThe large spectral width of ¹⁹F NMR necessitates a wide sweep width to ensure all signals are captured.
Transmitter Offset Centered around -85 ppmBased on data from similar compounds, the difluoromethoxy group is expected in this region. This can be adjusted after a preliminary scan.
Pulse Angle 30-45°A smaller pulse angle allows for a shorter relaxation delay.
Relaxation Delay (d1) 1-2 secondsThis should be at least 1.3 times the longest T₁ relaxation time of the fluorine nuclei to ensure adequate relaxation between scans. For quantitative analysis, a longer delay (5-7 times T₁) is necessary.
Acquisition Time (aq) 1-2 secondsTo ensure good digital resolution.
Number of Scans (ns) 16-64To achieve an adequate signal-to-noise ratio.

Predicted ¹⁹F NMR Spectrum and Data Analysis

Based on the structure of 2,4-dichloro-1-(difluoromethoxy)benzene and experimental data from analogous compounds, the following spectral features are anticipated:

FeaturePredicted Value/PatternExplanation
Chemical Shift (δ) -80 to -95 ppmThe electron-withdrawing nature of the dichlorophenyl group will influence the shielding of the fluorine nuclei. A structurally similar compound, 4-(difluoromethoxy)benzonitrile, exhibits a chemical shift at -82.35 ppm.[3]
Multiplicity DoubletThe two equivalent fluorine atoms of the difluoromethoxy group will be split by the single proton on the same carbon.
Coupling Constant (²JHF) 60-75 HzThis two-bond coupling is characteristic of geminal H-F interactions in difluoromethoxy groups. The aforementioned 4-(difluoromethoxy)benzonitrile shows a coupling constant of 72.5 Hz.[3]

The expected spin-spin coupling can be visualized as follows:

Figure 1: Spin-spin coupling in the difluoromethoxy group.

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive analytical approach often involves complementary techniques. Here, we compare its performance against High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and conventional Mass Spectrometry (MS).

Analytical TechniquePrincipleAdvantagesDisadvantages
¹⁹F NMR Spectroscopy Measures the absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field.- Provides detailed structural information (chemical environment, connectivity).- Non-destructive.- Highly specific for fluorinated compounds with minimal background.- Quantitative without the need for identical standards.[4][5]- Relatively low sensitivity compared to MS.- Requires higher sample concentrations.- Not suitable for separating complex mixtures without prior chromatography.
HPLC-ICP-MS/MS Chromatographic separation followed by elemental mass spectrometry.- Extremely high sensitivity for fluorine detection.- Element-specific, allowing for the detection of all fluorinated compounds in a sample, including those not easily ionized by ESI-MS.[6][7]- Can quantify total organic fluorine.- Provides no structural information beyond the elemental composition of separated peaks.- Destructive technique.- Requires specialized and expensive instrumentation.
Mass Spectrometry (GC-MS/LC-MS) Ionization of molecules followed by separation based on mass-to-charge ratio.- High sensitivity.- Provides molecular weight information and fragmentation patterns for structural elucidation.- May not be suitable for all fluorinated compounds (e.g., non-volatile or thermally labile compounds for GC-MS).- Fragmentation can be complex and may not always provide unambiguous structural information for isomers.- Ionization efficiency can vary significantly between compounds.

The selection of an analytical technique is guided by the specific research question, as illustrated in the following decision workflow:

G start Analytical Goal q1 Need for detailed structural information? start->q1 q3 Need for ultra-trace quantification of total fluorine? q1->q3 No nmr ¹⁹F NMR q1->nmr Yes q2 Is the sample a complex mixture? q2->nmr No chrom_nmr Chromatography + ¹⁹F NMR q2->chrom_nmr Yes hplc_icp_ms HPLC-ICP-MS/MS q3->hplc_icp_ms Yes ms Mass Spectrometry (GC/LC-MS) q3->ms No nmr->q2

Figure 2: Decision workflow for selecting an analytical technique.

Conclusion

For the definitive structural analysis and characterization of 2,4-dichloro-1-(difluoromethoxy)benzene, ¹⁹F NMR spectroscopy is the superior technique. Its ability to provide direct, unambiguous information about the fluorine environment is unmatched by other methods. While techniques like HPLC-ICP-MS/MS offer exceptional sensitivity for total fluorine quantification and mass spectrometry provides valuable molecular weight and fragmentation data, they lack the detailed structural elucidation power of ¹⁹F NMR. For researchers and drug development professionals working with fluorinated molecules, a thorough understanding and application of ¹⁹F NMR is not just advantageous, but essential for robust and reliable compound characterization.

References

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(23), 14499–14506. [Link]

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]

  • Gmeiner, P., & Gribbon, P. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8563-8568. [Link]

  • Gao, Y., Liu, Y., Zhang, Y., & Li, H. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2018, 1-7. [Link]

  • Joyce, A. S., Lofton, J. M., & Hladik, M. L. (2021). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology, 55(14), 9834-9843. [Link]

  • Al-Hayali, M. Z., & Al-Amery, M. H. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(44), 5337-5345. [Link]

  • Wang, J., Wang, Y., & Li, Y. (2015). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). PubMed. [Link]

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (2015). The Royal Society of Chemistry. [Link]

  • Dumon, A. S., Rzepa, H. S., Alamillo-Ferrer, C., Bures, J., Procter, R., Sheppard, T. D., & Whiting, A. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 577-586. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). PubMed Central. [Link]

  • Jamari, N. L. A., & Feldmann, J. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 68-76. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PubMed Central. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Hu, J., & Shen, Y. (2015). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters, 17(24), 6130–6133. [Link]

  • Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-229. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). The University of Aberdeen Research Portal. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). ResearchGate. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • Jamari, N. L. A., & Feldmann, J. (2017). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry, 32(11), 2167-2174. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. (n.d.). DOI. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of 2,4-Dichlorophenyl Difluoromethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Predicted Mass Spectrum and Fragmentation Pathways

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that subsequently fragments in a predictable manner based on its structure. The resulting fragmentation pattern is a unique fingerprint of the molecule.

For 2,4-dichlorophenyl difluoromethyl ether (C₇H₄Cl₂F₂O), the anticipated fragmentation pathways are driven by the presence of the dichlorinated aromatic ring, the ether linkage, and the difluoromethyl group.

Table 1: Predicted Key Mass Fragments for 2,4-Dichlorophenyl Difluoromethyl Ether
m/z (mass-to-charge ratio) Proposed Fragment Ion Fragment Structure Significance
212, 214, 216[C₇H₄Cl₂F₂O]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight and elemental composition (presence of two chlorine atoms).
177, 179[C₇H₄ClF₂O]⁺[M-Cl]⁺Loss of a chlorine radical, a common fragmentation for chlorinated aromatics.
161, 163[C₆H₃Cl₂O]⁺[M-CHF₂]⁺Cleavage of the ether bond with loss of the difluoromethyl group.
145, 147[C₆H₃Cl₂]⁺Dichlorophenyl cationFurther fragmentation of the [M-CHF₂]⁺ ion by loss of CO.
111[C₆H₄Cl]⁺Chlorophenyl cationLoss of a second chlorine atom from the dichlorophenyl fragment.
75[C₆H₃]⁺Benzyne radical cationLoss of HCl from the chlorophenyl cation.
51[CHF₂]⁺Difluoromethyl cationDirect cleavage of the C-O bond to yield the difluoromethyl cation.

The Logic Behind the Fragmentation: An In-Depth Explanation

The fragmentation of 2,4-dichlorophenyl difluoromethyl ether under electron ionization is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The initial ionization event, the removal of an electron, will most likely occur on the aromatic ring or the oxygen atom due to their higher electron density.[1]

The Molecular Ion (M⁺˙)

The molecular ion peak is expected to be clearly visible. A key identifying feature will be the characteristic isotopic pattern of a molecule containing two chlorine atoms. The M⁺˙ peak will appear at m/z 212 (containing two ³⁵Cl isotopes), the M+2 peak at m/z 214 (with one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 216 (with two ³⁷Cl isotopes). The relative intensities of these peaks will be approximately in a 9:6:1 ratio, providing a strong indication of the presence of two chlorine atoms.[2]

Primary Fragmentation Pathways

Following ionization, the molecular ion will undergo fragmentation through several key pathways. The stability of the aromatic ring means that fragmentation will likely involve the substituents and the ether linkage.

fragmentation_pathway M Molecular Ion (M⁺˙) m/z 212, 214, 216 F1 [M-Cl]⁺ m/z 177, 179 M->F1 - Cl˙ F2 [M-CHF₂]⁺ m/z 161, 163 M->F2 - ˙CHF₂ F4 [CHF₂]⁺ m/z 51 M->F4 F3 [C₆H₃Cl₂]⁺ m/z 145, 147 F2->F3 - CO

Caption: Predicted primary fragmentation pathways of 2,4-dichlorophenyl difluoromethyl ether.

  • Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the expulsion of a chlorine radical (Cl˙).[2] This would result in a fragment ion at m/z 177 and 179.

  • Cleavage of the Ether Bond: The C-O ether bond is susceptible to cleavage. Loss of the difluoromethyl radical (˙CHF₂) would lead to the formation of a stable 2,4-dichlorophenoxy cation at m/z 161 and 163. Aromatic ethers are known to undergo cleavage at the β-bond to the aromatic ring.[3]

  • Formation of the Difluoromethyl Cation: Direct cleavage of the C-O bond can also result in the formation of the difluoromethyl cation ([CHF₂]⁺) at m/z 51.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing additional structural information. For instance, the 2,4-dichlorophenoxy cation (m/z 161, 163) can lose a molecule of carbon monoxide (CO) to form the dichlorophenyl cation at m/z 145 and 147.

Comparison with Structurally Similar Compounds

To build confidence in these predictions, it is instructive to compare the expected fragmentation pattern with the known mass spectra of related compounds.

2,4-Dichlorophenol

The mass spectrum of 2,4-dichlorophenol shows a strong molecular ion at m/z 162, 164, and 166.[4] Key fragments arise from the loss of CO and HCl, which are characteristic of phenols. While the ether functionality is absent, the fragmentation of the dichlorophenyl moiety provides a useful reference.

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D exhibits a molecular ion at m/z 220, 222, and 224.[5] Its fragmentation is dominated by the loss of the carboxymethyl side chain, leading to a prominent peak at m/z 162, corresponding to the 2,4-dichlorophenoxy radical cation. This supports the predicted cleavage of the ether bond in our target molecule.

3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene

A predictive analysis of this isomer highlights similar expected fragmentation pathways, including a prominent molecular ion cluster and the loss of a chlorine atom and the difluoromethyl radical.[2] This strengthens the prediction that these will be key fragmentation routes for 2,4-dichlorophenyl difluoromethyl ether as well.

Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following GC-MS methodology is recommended.

Objective: To obtain the electron ionization mass spectrum of 2,4-dichlorophenyl difluoromethyl ether.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.

GC Conditions:

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

gcms_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation on Column Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System: Mass Spectrum Generation Detector->DataSystem Data Acquisition

Caption: A typical workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the GC-MS fragmentation pattern of 2,4-dichlorophenyl difluoromethyl ether. By leveraging fundamental principles of mass spectrometry and comparing with known fragmentation patterns of analogous structures, we have established a strong hypothesis for its mass spectral behavior. The characteristic isotopic signature of the two chlorine atoms, coupled with the predicted losses of a chlorine radical and the difluoromethyl group, will serve as key identifiers for this compound. The provided experimental protocol offers a starting point for the empirical validation of these predictions, which is a crucial step in the rigorous scientific process of structural elucidation.

References

  • Ramaley Celebration: Synthesis and characterization of 4-fluorophenylazoisobutyronitrile. (n.d.). Google.
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  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of fluorinated polybrominated diphenyl ethers (F-PBDEs) as internal standards for environmental analysis. (n.d.). PubMed. Retrieved from [Link]

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  • MRMS 76 - EID Fragmentation for Structural Elucudation. (n.d.). Google.
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  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Google.
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  • GC-MS spectrum of control 2,4-dichlorophenol. (n.d.). ResearchGate. Retrieved from [Link]

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  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 2,4-Difluorobenzoic acid, 3,4-dichlorophenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • MSBNK-Eawag-EQ01130008. (2023). MassBank. Retrieved from [Link]

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  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2,4-Dichloro-1-(difluoromethoxy)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-1-(difluoromethoxy)benzene, a halogenated aromatic compound. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of the necessary safety and handling precautions.

Understanding the Compound and Associated Risks

2,4-Dichloro-1-(difluoromethoxy)benzene is an organic compound containing chlorine and fluorine atoms. Like many halogenated hydrocarbons, it requires special disposal considerations due to its potential environmental persistence and the hazardous byproducts that can form during improper treatment, such as incineration.[1] The primary route of disposal for halogenated organic wastes is high-temperature incineration conducted in a licensed hazardous waste facility.[2][3] This method ensures the complete destruction of the compound and minimizes the release of harmful substances.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2,4-Dichloro-1-(difluoromethoxy)benzene for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2,4-Dichloro-1-(difluoromethoxy)benzene from the point of generation to its final collection by a certified waste management service.

Step 1: Waste Segregation - The Critical First Step

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[5]

  • Designated Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste."[2][6] This container should be made of a material compatible with the chemical, typically glass or high-density polyethylene (HDPE).

  • Avoid Co-mingling: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or solid waste.[4][7] The presence of halogens requires a specific incineration process, and contamination of other waste streams will necessitate that they also be treated as halogenated waste, leading to increased costs and environmental burden.[8]

Step 2: Container Management

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including "2,4-Dichloro-1-(difluoromethoxy)benzene" and its approximate concentration.[7] Ensure the label is legible and securely affixed to the container.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4] This prevents the release of vapors into the laboratory environment. Use a screw-top cap or other secure lid; parafilm or stoppers are not acceptable for long-term storage.[8]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA should be in a well-ventilated area, away from heat sources, and in a secondary containment bin to prevent the spread of material in case of a leak.[6]

Step 3: Preparing for Disposal

  • Do Not Overfill: Fill the waste container to no more than 80% of its capacity to allow for vapor expansion and to prevent spills during transport.

  • Final Check: Before scheduling a pickup, ensure the container is clean on the outside, the label is accurate and complete, and the lid is tightly secured.

Step 4: Arranging for Professional Disposal

  • Licensed Waste Hauler: The disposal of 2,4-Dichloro-1-(difluoromethoxy)benzene must be handled by a licensed and insured hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, including the chemical name, quantity, and date of disposal. This documentation is a legal requirement and a key component of a robust laboratory safety program.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[7]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Quantitative Data Summary

ParameterValueReference Compound(s)Source
RCRA Hazardous Waste Code Potentially F002Spent halogenated solvents including dichlorobenzene[9][10]
Primary Disposal Method High-Temperature IncinerationHalogenated Organic Compounds[2][3]

Note: The assignment of a specific RCRA waste code should be confirmed with your institution's EHS department, as it depends on how the waste was generated.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,4-Dichloro-1-(difluoromethoxy)benzene.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal A Generation of Waste 2,4-Dichloro-1- (difluoromethoxy)benzene B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste container for Halogenated Organics? B->C D Place in Designated Halogenated Waste Container C->D Yes E STOP! Obtain Correct Waste Container C->E No F Securely Cap and Label Container D->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full (≤80%)? G->H I Contact EHS for Waste Pickup H->I Yes J Licensed Hazardous Waste Disposal (Incineration) I->J

Caption: Waste Disposal Workflow for 2,4-Dichloro-1-(difluoromethoxy)benzene.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dichloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards of 2,4-Dichloro-1-(difluoromethoxy)benzene is fundamental to selecting appropriate Personal Protective Equipment (PPE). The molecule's structure suggests a multi-faceted risk profile derived from its constituent parts:

  • Dichlorinated Benzene Ring: Chlorinated aromatic compounds are frequently associated with skin and eye irritation, and may cause respiratory irritation.[1][2] They can be harmful if absorbed through the skin, inhaled, or ingested.[2]

  • Difluoromethoxy Group (-OCHF₂): This functional group introduces the risk of releasing highly toxic and corrosive gases, particularly hydrogen fluoride (HF) and hydrogen chloride (HCl), upon thermal decomposition or in a fire.[1][3] Compounds with this group can also be harmful by various exposure routes.[4][5]

Based on this structural analysis, we must treat 2,4-Dichloro-1-(difluoromethoxy)benzene as, at minimum, a substance that:

  • Causes serious skin and eye irritation.[1][2][4]

  • May cause respiratory tract irritation.[1][4]

  • Is harmful if swallowed, inhaled, or in contact with skin.[2][5]

  • Is a combustible liquid that should be kept away from heat and ignition sources.[1]

  • Is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2]

This assessment dictates a stringent PPE protocol designed to prevent all routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential. The level of PPE must correspond to the scale and nature of the procedure being performed. The following sections detail the minimum requirements for handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.

  • Enhanced Protection: For procedures involving a significant splash risk (e.g., transfers of >100 mL, reactions under pressure, or heating), a full-face shield must be worn over chemical splash goggles. This combination protects the entire face from splashes and aerosols.

Hand Protection

The skin is a primary route of exposure. No single glove material is impervious to all chemicals indefinitely.

  • Causality: Given the lack of specific permeation data for 2,4-Dichloro-1-(difluoromethoxy)benzene, a double-gloving strategy is mandated. This provides redundant protection against tears and minimizes exposure during glove removal.

  • Recommended Combination:

    • Inner Glove: A standard nitrile examination glove provides a snug fit and good dexterity for fine manipulations.[6]

    • Outer Glove: A thicker, chemical-resistant glove such as neoprene or Silver Shield® should be worn over the nitrile glove.

  • Protocol: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and wash hands thoroughly after removal.

Skin and Body Protection

Accidental spills can quickly contaminate personal clothing, leading to prolonged skin exposure.

  • Standard Operations: A flame-resistant lab coat, fully buttoned, is required for all bench-scale work.[6] Ensure the sleeves are tucked into the outer gloves to prevent chemicals from running down the arm.[6]

  • Large-Scale Operations (>500 mL) or High-Splash Potential: Chemical-resistant coveralls, such as Tychem® 2000 or better, should be worn to provide full-body protection.[7]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory.[6]

Respiratory Protection

Inhalation of vapors or aerosols can cause respiratory irritation and systemic toxicity.[4] Engineering controls are the first line of defense.

  • Primary Engineering Control: All handling of 2,4-Dichloro-1-(difluoromethoxy)benzene must be performed inside a certified chemical fume hood.

  • Task-Dependent Respirator Use:

    • Low Aerosol Potential (e.g., small-volume liquid transfers in a fume hood): If the fume hood is operating correctly, a respirator may not be required.

    • Moderate Aerosol Potential (e.g., weighing a solid, preparing solutions, heating): A full-face air-purifying respirator (APR) with a multi-sorbent cartridge (protecting against organic vapors and acid gases like HCl and HF) is required.[7]

    • Emergency Situations (e.g., large spill): A Self-Contained Breathing Apparatus (SCBA) is necessary, providing the highest level of respiratory protection.[8][9]

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the lab, from handling to disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Define Experimental Task Risk_Assessment Assess Risk: - Scale (mg vs g) - Aerosolization Potential? - Splash Potential? Start->Risk_Assessment Low_Risk Low Risk / Small Scale (<1g, no heating) Risk_Assessment->Low_Risk Low Med_Risk Medium Risk / Bench Scale (Solution prep, heating) Risk_Assessment->Med_Risk Medium High_Risk High Risk / Large Scale (Large transfers, spill) Risk_Assessment->High_Risk High / Emergency PPE_Low Minimum PPE: - Goggles - Double Gloves (Nitrile/Neoprene) - Lab Coat - In Fume Hood Low_Risk->PPE_Low PPE_Med Enhanced PPE: - Goggles + Face Shield - Double Gloves (Nitrile/Neoprene) - Lab Coat - Full-Face APR (OV/AG Cartridge) Med_Risk->PPE_Med PPE_High Maximum PPE: - SCBA - Chemical Suit (Tychem®) - Double Gloves - Chemical Boots High_Risk->PPE_High caption Fig. 1: PPE Selection Workflow

Caption: Fig. 1: PPE Selection Workflow for handling 2,4-Dichloro-1-(difluoromethoxy)benzene.

Experimental Protocols

Protocol 1: General Handling in a Chemical Fume Hood

  • Preparation: Before handling the chemical, ensure the fume hood is operational and uncluttered. Don all required PPE as determined by your risk assessment.

  • Manipulation: Keep the container of 2,4-Dichloro-1-(difluoromethoxy)benzene at least 6 inches inside the fume hood sash. Perform all transfers and manipulations slowly to minimize splashing and aerosol generation.

  • Heating: If heating is required, use a controlled heating source (e.g., a heating mantle connected to a temperature controller) and ensure a condenser is in place for refluxing operations to prevent vapor escape.

  • Post-Handling: Tightly cap the chemical container. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove PPE slowly and deliberately, starting with the outer gloves, followed by the lab coat, face shield/goggles, and finally the inner gloves. Wash hands immediately and thoroughly.

Protocol 2: Spill Response

  • Small Spill (<100 mL, contained in fume hood):

    • Alert personnel in the immediate area.

    • Using appropriate PPE (including a respirator), absorb the spill with an inert material like vermiculite or sand.

    • Collect the absorbed material into a designated hazardous waste container using non-sparking tools.[10]

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (>100 mL or outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department and notify lab personnel.

    • Prevent entry to the contaminated area.

    • Cleanup should only be performed by trained emergency personnel equipped with SCBA and full chemical protective suits.[11]

Decontamination and Disposal Plan

Improper disposal is a serious compliance and safety violation.

  • PPE Disposal: All disposable PPE that is contaminated or potentially contaminated with 2,4-Dichloro-1-(difluoromethoxy)benzene (e.g., gloves, coveralls) must be placed in a sealed, labeled hazardous waste bag and disposed of through your institutional EHS program.[4]

  • Chemical Waste Disposal:

    • As a halogenated organic compound, this chemical must not be mixed with non-halogenated solvent waste.[12]

    • Collect all waste containing 2,4-Dichloro-1-(difluoromethoxy)benzene in a designated, clearly labeled, and sealed hazardous waste container.

    • Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials, until collection by EHS personnel.[11]

Summary of PPE Recommendations

The following table provides a quick reference for PPE selection based on common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (in Fume Hood)
Storage & Transport (Closed Container) Chemical Splash GogglesDouble Gloves (Nitrile/Neoprene)Lab CoatNot Required
Weighing / Small Volume Transfer Chemical Splash GogglesDouble Gloves (Nitrile/Neoprene)Lab CoatRecommended: Full-Face APR with OV/AG Cartridge
Solution Preparation / Reaction Setup Goggles + Face ShieldDouble Gloves (Nitrile/Neoprene)Lab CoatRequired: Full-Face APR with OV/AG Cartridge
Large Scale (>500 mL) / High Energy Goggles + Face ShieldDouble Gloves (Nitrile/Neoprene)Chemical CoverallsRequired: Full-Face APR with OV/AG Cartridge
Spill Cleanup Goggles + Face ShieldDouble Gloves (Nitrile/Neoprene)Chemical CoverallsRequired: SCBA for large spills

References

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Addgene. (2021, May 13). Personal Protective Equipment (PPE) - Intro to the Lab Bench [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet: 1,4-Bis-(difluoromethyl)benzene. Retrieved from [Link]

  • PubChem. Benzene, 2,4-dichloro-1-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 2,4-Dichloro-1-(1,1-difluoroethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of South Carolina. Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]

  • NY.Gov. Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Capot Chemical. MSDS of 1,4-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene. Retrieved from [Link]

  • PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.